Tiazofurin
Beschreibung
Tiazofurine has potential clinical use in cancer treatment as it is a potential inhibitor of Inosine- 5’-monophosphate (IMP) dehydrogenase.
Tiazofurin is a synthetic nucleoside analogue with antineoplastic activity. This compound (TR) is anabolized intracellularly to an analogue of NAD, tiazole-4-carboxamide adenine dinucleotide (TAD), a potent inhibitor of IMP dehydrogenase (IMPDH); IMPDH is the rate-limiting enzyme for de novo purine synthesis. Inhibition of IMPDH results in reduced levels of guanylates, resulting in the inhibition tumor cell growth in vitro and in vivo. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to (beta-D)-isomer; structure given in first source
Eigenschaften
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRDYQYEVDDKCR-DBRKOABJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208827 | |
| Record name | Tiazofurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water | |
| Record name | TIAZOFURIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/286193%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
60084-10-8 | |
| Record name | Tiazofurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60084-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiazofurin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060084108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiazofurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tiazofurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAZOFURIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULJ82834RE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiazofurin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of Tiazofurin. It details the drug's metabolic activation, its primary molecular target, and the downstream signaling cascades that lead to cytostatic and cytotoxic effects in cancer cells. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's effects, and includes visualizations of the critical pathways and workflows.
Core Mechanism of Action: Targeting GTP Synthesis
This compound is a synthetic C-nucleoside analogue that functions as a prodrug.[1] Its antitumor activity is contingent upon its intracellular conversion to the active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).[1][2] This conversion is a two-step process initiated by cellular kinases.
The primary molecular target of TAD is inosine 5'-monophosphate dehydrogenase (IMPDH) , the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[3][4] IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), a crucial step in the pathway leading to the synthesis of guanosine triphosphate (GTP).[3] Cancer cells often exhibit significantly elevated IMPDH activity compared to normal cells, making it a sensitive target for chemotherapy.[3][4]
TAD acts as a potent, non-competitive inhibitor of IMPDH, binding to the NAD+ cofactor site.[2] The affinity of TAD for IMPDH is remarkably high, with a Ki value orders of magnitude lower than that of the natural cofactor, NADH.[3] This strong inhibition leads to a rapid and profound depletion of the intracellular pool of GTP.[5][6]
Downstream Cellular Consequences of GTP Depletion
The reduction in intracellular GTP levels triggers a cascade of downstream events that collectively contribute to the anticancer effects of this compound. These include the induction of cell differentiation, apoptosis, and the downregulation of key oncogenic signaling pathways.
Induction of Cellular Differentiation
One of the hallmark effects of this compound, particularly in hematopoietic malignancies, is the induction of terminal differentiation.[7] By depleting GTP pools, this compound pushes cancer cells to exit the cell cycle and mature into non-proliferating, differentiated cells. This effect has been notably observed in chronic myeloid leukemia (CML) cells, where this compound can induce a return to a more differentiated, chronic phase-like state.
Apoptosis Induction
In addition to differentiation, this compound can induce programmed cell death, or apoptosis, in various cancer cell lines. The precise mechanisms are multifactorial but are linked to the cellular stress caused by GTP depletion. This can involve the activation of intrinsic apoptotic pathways.
Downregulation of Oncogene Expression
GTP is essential for the function of small GTP-binding proteins (G-proteins), such as Ras, which are critical transducers of proliferative and survival signals. The depletion of GTP leads to a decrease in the active, GTP-bound form of Ras.[8] This, in turn, dampens downstream signaling through pathways like the MAPK cascade. Furthermore, this compound has been shown to down-regulate the expression of key oncogenes, including c-myc and c-Ki-ras, at the mRNA and protein levels.[5][9] The downregulation of these potent drivers of cell proliferation and survival is a critical component of this compound's anticancer activity.
Inhibition of Signal Transduction
Recent evidence also suggests that this compound can downregulate signal transduction activity by reducing the activities of phosphoinositide (PI) and phosphoinositide-phosphate (PIP) kinases. This leads to a decrease in the concentration of the second messenger, inositol triphosphate (IP3), further contributing to the disruption of cancer cell signaling.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and mechanism of action of this compound in various cancer cell models.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-N-SH | Neuroblastoma | 4.2 | [10] |
| LA-N-1 | Neuroblastoma | 2.2 | [11] |
| LA-N-5 | Neuroblastoma | 550 | [11] |
| HT-29 | Colon Carcinoma | 35 | [6] |
| K562 | Myelogenous Leukemia | 9.1 | |
| LLAK | Lewis Lung Carcinoma | 0.51 | [2] |
| LLTC | Lewis Lung Carcinoma | 2.6 | [2] |
Table 2: Biochemical Effects of this compound in Cancer Cells
| Parameter | Cell Line/Tissue | Effect | Reference |
| IMPDH Inhibition (Ki of TAD) | Leukemic IMPDH | 0.1 µM | [3] |
| GTP Pool Depletion | HT-29 | 64% decrease | [6] |
| GTP Pool Depletion | Neuroectodermal Tumors | 21-61% decrease | [11] |
| TAD Formation | HT-29 | 9.3 nmol/g cells | [6] |
| IMPDH Activity (Leukemic vs. Normal) | Human Leukocytes | 11-fold higher in leukemic cells | [3] |
Visualizations of Pathways and Workflows
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound's mechanism of action signaling cascade.
Logical Workflow of this compound's Anticancer Effect
Caption: Logical flow of this compound's anticancer activity.
Experimental Workflow for Assessing this compound's Efficacy
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IMP dehydrogenase: inhibition by the anti-leukemic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of this compound in human colon carcinoma HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on guanine nucleotide binding regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oncogenic RAS promotes MYC protein stability by upregulating the expression of the inhibitor of apoptosis protein family member Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myc Cooperates with Ras by Programming Inflammation and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the IMP-dehydrogenase inhibitor, this compound, in bcr-abl positive acute myelogenous leukemia. Part II. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Antineoplastic Activity of Tiazofurin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on the antineoplastic agent Tiazofurin. It covers its core mechanism of action, data from early in vitro and in vivo studies, and initial clinical findings, with a focus on the methodologies employed in these seminal investigations.
Core Mechanism of Action
This compound is a synthetic C-nucleoside analogue of ribavirin that exhibits broad preclinical antitumor activity.[1] Its primary mechanism of action is the targeted inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2][3] IMPDH activity is significantly elevated in various cancer cells, making it a selective target for chemotherapy.[2][4]
Upon entering a cell, this compound itself is not active. It is a prodrug that undergoes intracellular metabolism to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD).[5][6] This conversion is a two-step process, as illustrated in the diagram below. TAD is a structural analogue of nicotinamide adenine dinucleotide (NAD+) and potently inhibits IMPDH by binding to the NAD+ cofactor site.[7] This inhibition leads to a cascade of downstream effects, primarily the depletion of intracellular guanosine triphosphate (GTP) pools.[7][8] The reduction in GTP levels disrupts DNA and RNA synthesis, interferes with signal transduction pathways mediated by G-proteins, and can induce cell differentiation and apoptosis.[7][9][10] Studies have shown that this GTP depletion leads to the down-regulation of oncogenes such as ras and myc.[7]
Quantitative Data from Early Studies
The following tables summarize key quantitative data from early in vitro and in vivo studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / LC50 | Reference |
| LLAK | Lewis Lung Carcinoma | 0.51 µM (IC50) | [5] |
| LLTC | Lewis Lung Carcinoma | 2.6 µM (IC50) | [5] |
| LA-N-1 | Neuroblastoma | 2.2 µM (IC50) | [11] |
| LA-N-5 | Neuroblastoma | 550 µM (IC50) | [11] |
| HT-29 | Colon Carcinoma | 35 µM (LC50) | [12] |
| K562 | Erythroleukemia | 3 µM (for differentiation) | [13] |
| Human Lung Cancer (Sensitive) | Lung Cancer | <1.5% colony survival at 100 µM | [14] |
| Human Lung Cancer (Resistant) | Lung Cancer | >50% colony survival at 100 µM | [14] |
Table 2: Early Clinical Trial Results in Leukemia
| Leukemia Type | Number of Patients | Treatment Regimen | Response | Reference |
| Refractory Acute Myeloid Leukemia / Myeloid Blast Crisis of CGL | 27 | This compound with Allopurinol | 7 Complete Response, 3 Hematologic Improvement | [2] |
| End-stage Leukemia | Not specified | This compound infusions (daily for 10-15 days) | 50% remission rate | [15] |
| Refractory Acute Myeloid Leukemia | 1 | Dose escalation from 1100 to 3300 mg/m² | Marked decrease in peripheral blasts | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for key experiments cited in early this compound studies.
In Vitro Cell Proliferation and Cytotoxicity Assay
This protocol is a composite based on descriptions of growth inhibition and clonogenic assays.[5][14]
Objective: To determine the concentration of this compound that inhibits the growth or survival of cancer cells in culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well or 6-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or crystal violet solution
-
Solubilization buffer (for MTT assay)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for MTT assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Clonogenic Assay:
-
After drug treatment (can be a shorter exposure, e.g., 2 hours), wash the cells with PBS.
-
Trypsinize and re-seed a known number of cells (e.g., 500-1000) into 6-well plates.
-
Allow colonies to form over 10-14 days.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
-
Data Analysis: Calculate the percentage of cell viability or colony formation relative to the vehicle control. Determine the IC50 value (the concentration of drug that causes 50% inhibition) by plotting the data and fitting to a dose-response curve.
IMP Dehydrogenase (IMPDH) Activity Assay
This protocol is based on descriptions of monitoring IMPDH activity in cell extracts.[2][17]
Objective: To measure the enzymatic activity of IMPDH in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)
-
IMP (Inosine 5'-monophosphate) solution
-
NAD+ (Nicotinamide adenine dinucleotide) solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer and centrifuge to obtain a clear supernatant. Determine the protein concentration of the lysate.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, a known amount of cell lysate protein, and IMP.
-
Initiate Reaction: Start the reaction by adding NAD+.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Express IMPDH activity as nmol of NADH formed per minute per mg of protein.
Measurement of Intracellular TAD and GTP Pools
This protocol is based on descriptions of analyzing the metabolic effects of this compound.[12][18]
Objective: To quantify the intracellular concentrations of the active metabolite TAD and GTP in this compound-treated cells.
Materials:
-
This compound-treated and control cells
-
Perchloric acid (PCA) or other suitable extraction solvent
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion-exchange or reverse-phase)
-
UV detector
-
Standards for TAD and GTP
Procedure:
-
Cell Extraction: Harvest a known number of cells and extract the nucleotides by adding ice-cold PCA.
-
Neutralization: Neutralize the extract with a base (e.g., KOH).
-
Centrifugation: Centrifuge to remove the precipitate.
-
HPLC Analysis: Inject the supernatant onto the HPLC system.
-
Quantification: Separate and quantify TAD and GTP by comparing the peak areas to those of known standards. Express the results as nmol per 10^6 cells or per mg of protein.
Conclusion
The early studies on this compound laid a strong foundation for understanding its potential as an antineoplastic agent. They clearly defined its molecular target, IMPDH, and elucidated its mechanism of action involving intracellular activation to TAD and subsequent depletion of guanine nucleotides. The in vitro and in vivo data demonstrated significant activity against various cancers, particularly leukemias. While initial clinical trials showed promise, they also highlighted challenges related to toxicity. This body of work exemplifies a targeted approach to cancer therapy and provides a valuable framework for the development of novel IMPDH inhibitors and other antimetabolites. The detailed experimental protocols from these early investigations continue to be relevant for researchers in the field of cancer drug discovery.
References
- 1. This compound: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemically targeted therapy of refractory leukemia and myeloid blast crisis of chronic granulocytic leukemia with this compound, a selective blocker of inosine 5'-phosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targets and markers of selective action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-pattern-targeted chemotherapy with this compound and allopurinol in human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance of cultured Lewis lung carcinoma cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of action of this compound (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of IMP dehydrogenase activity and guanylate metabolism by this compound (2-beta-D-ribofuranosylthiazole-4-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induction of mouse erythroleukemia cell hemoglobin production in the absence of commitment or changes in protooncogene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on guanine nucleotide binding regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of this compound in human colon carcinoma HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Relationships between the cytotoxicity of this compound and its metabolism by cultured human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Critical issues in chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hematological and biochemical action of this compound (NSC 286193) in a case of refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 18. Studies on the mechanism of action of this compound metabolism to an analog of NAD with potent IMP dehydrogenase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiazofurin's Impact on Guanosine Nucleotide Pools: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tiazofurin, a synthetic C-nucleoside analogue, exerts its potent antineoplastic and antiviral effects by profoundly disrupting intracellular guanosine nucleotide metabolism. This technical guide provides an in-depth analysis of the core mechanism of this compound action: the depletion of guanosine triphosphate (GTP) and other guanylate pools. We will explore the underlying biochemical pathways, present quantitative data from various cell lines, detail the experimental protocols for measuring these effects, and visualize the key processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating this compound and other inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH).
Core Mechanism of Action
This compound is a prodrug that, upon entering the cell, is anabolized to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD).[1] TAD is a structural analogue of nicotinamide adenine dinucleotide (NAD+) and acts as a potent, non-competitive inhibitor of IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2]
The inhibition of IMPDH blocks the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), a critical step in the pathway leading to the synthesis of guanosine monophosphate (GMP), guanosine diphosphate (GDP), and ultimately, guanosine triphosphate (GTP).[3] This disruption leads to a significant decrease in the intracellular pools of these essential guanosine nucleotides.
The depletion of GTP has far-reaching consequences for cellular function, as GTP is crucial for:
-
DNA and RNA synthesis: As a precursor for dGTP, it is essential for DNA replication and repair. It is also a fundamental building block for RNA transcription.
-
Signal transduction: GTP-binding proteins (G-proteins) are critical molecular switches in a vast array of signaling pathways that control cell growth, differentiation, and apoptosis.[4]
-
Protein synthesis and post-translational modifications: GTP provides the energy for ribosome translocation during protein synthesis and is involved in the glycosylation of proteins.
By severely limiting the availability of GTP, this compound effectively halts cell proliferation and can induce apoptosis in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.[5]
Quantitative Effects on Guanosine Nucleotide Pools
The impact of this compound on guanosine nucleotide pools has been quantified in various cancer cell lines. The following tables summarize the reported effects, providing a comparative overview of the drug's potency and cell-type-specific responses.
| Cell Line | This compound Concentration | Treatment Duration | Effect on GTP Pools | Reference |
| Neuroectodermal Tumor Cell Lines | Not Specified | Not Specified | Decrease to 39-79% of control | [1] |
| Hepatoma 3924A | 200 mg/kg (in vivo) | Single injection | Marked depletion | [3] |
| HL-60 (Promyelocytic Leukemia) | Not Specified | Not Specified | Profound depression | [4] |
| Cell Line | IC50 Value (µM) | Reference |
| LA-N-1 (Neuroblastoma) | 2.2 | [1] |
| Hepatoma 3924A | 3.8 (growth inhibition), 4.2 (clonogenic) | [6] |
| K562 (Myelogenous Leukemia) | 9.1 (sensitive), >12,000 (resistant) | [5] |
| LA-N-5 (Neuroblastoma) | 550 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on guanosine nucleotide pools.
Measurement of Intracellular Guanosine Nucleotide Pools by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of intracellular nucleotides.
1. Cell Culture and this compound Treatment:
- Culture the desired cell line (e.g., K562, HL-60, Hepatoma 3924A) under standard conditions to mid-log phase.
- Treat the cells with various concentrations of this compound for specified time periods. Include an untreated control group.
2. Nucleotide Extraction:
- Harvest the cells by centrifugation.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Extract the nucleotides by adding a specific volume of ice-cold 0.5 M perchloric acid (PCA) to the cell pellet.
- Vortex the mixture vigorously and incubate on ice for 30 minutes to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully collect the supernatant containing the acid-soluble nucleotides.
- Neutralize the extract by adding a calculated amount of cold 2.5 M KOH.
- Centrifuge to remove the precipitated potassium perchlorate.
- The resulting supernatant contains the nucleotide pool and can be stored at -80°C until analysis.
3. HPLC Analysis:
- Use a reverse-phase C18 column.
- Employ an ion-pairing mobile phase, for example, a gradient of ammonium phosphate buffer with methanol.
- Set the UV detector to a wavelength of 254 nm to detect the nucleotides.
- Inject a known volume of the nucleotide extract onto the column.
- Identify and quantify the peaks corresponding to GMP, GDP, and GTP by comparing their retention times and peak areas to those of known standards.
- Normalize the nucleotide concentrations to the cell number or total protein content.
In Vitro IMP Dehydrogenase (IMPDH) Activity Assay
This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH.
1. Enzyme Source Preparation:
- Prepare a cell lysate from the cell line of interest by sonication or detergent lysis in a suitable buffer.
- Alternatively, use a purified recombinant IMPDH enzyme.
2. Reaction Mixture Preparation:
- In a quartz cuvette, prepare a reaction mixture containing:
- Potassium phosphate buffer (e.g., 50 mM, pH 8.5)
- Dithiothreitol (DTT) (e.g., 5 mM)
- Inosine 5'-monophosphate (IMP) (e.g., 1 mM)
- NAD+ (e.g., 1 mM)
- The cell lysate or purified enzyme.
- For inhibitor studies, pre-incubate the enzyme with this compound (or its active metabolite TAD) for a specified period before adding the substrates.
3. Spectrophotometric Measurement:
- Place the cuvette in a spectrophotometer set to 340 nm.
- Initiate the reaction by adding the final component (e.g., NAD+ or IMP).
- Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
- Calculate the initial reaction velocity from the linear portion of the absorbance curve.
- Determine the enzyme activity, typically expressed in units per milligram of protein (1 unit = 1 µmol of NADH formed per minute).
Visualizations
This compound's Mechanism of Action on the Guanylate Biosynthesis Pathway
Caption: this compound's metabolic activation and inhibition of IMP Dehydrogenase.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for analyzing guanosine nucleotide pools after this compound treatment.
Conclusion
This compound's primary mechanism of action, the depletion of intracellular guanosine nucleotide pools through the inhibition of IMPDH, is a well-established and potent strategy for targeting rapidly proliferating cells. The quantitative data presented herein underscore the significant impact of this compound on GTP metabolism across various cancer cell lines. The detailed experimental protocols provide a foundation for researchers to investigate these effects further. The visualizations offer a clear conceptual framework for understanding both the biochemical pathway and the experimental approach. This technical guide serves as a valuable resource for the scientific community engaged in the study of this compound and the broader field of nucleotide metabolism as a therapeutic target.
References
- 1. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Control of enzymic programs and nucleotide pattern in cancer cells by acivicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on guanine nucleotide binding regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
Structural Analogues of Tiazofurin: A Deep Dive into Their Properties and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tiazofurin, a C-nucleoside analogue of ribavirin, has garnered significant interest in the field of oncology and virology due to its potent inhibitory activity against inosine monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis and various cellular signaling processes. The therapeutic efficacy of this compound has spurred the development of numerous structural analogues with the aim of improving potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the key structural analogues of this compound, their biological properties, and the experimental methodologies used in their evaluation.
Core Concept: Mechanism of Action
This compound and its analogues are prodrugs that, upon entering the cell, are anabolized to their active form, a nicotinamide adenine dinucleotide (NAD) analogue.[1][2] In the case of this compound, this active metabolite is thiazole-4-carboxamide adenine dinucleotide (TAD).[1][2] TAD mimics the endogenous NAD+ cofactor and binds tightly to the NAD+ binding site of IMPDH, leading to potent, non-competitive inhibition of the enzyme.[3] This inhibition depletes the intracellular pool of guanosine triphosphate (GTP), a crucial molecule for cellular proliferation and signaling. The reduction in GTP levels has been shown to down-regulate the expression of key oncogenes such as ras and myc, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
Key Structural Analogues and Their Properties
The structural scaffold of this compound offers several sites for modification, leading to a diverse range of analogues. The primary areas of modification include the thiazole ring, the ribose moiety, and the carboxamide group.
Heterocyclic Ring Modifications
Analogues with alterations in the heterocyclic base have been extensively studied to understand the structure-activity relationship (SAR).
-
Thiophenfurin: In this analogue, the thiazole ring of this compound is replaced by a thiophene ring. Thiophenfurin has demonstrated significant antitumor activity, comparable to or even exceeding that of this compound in some cancer cell lines.[6] It is also metabolized to its corresponding NAD analogue, thiophene-4-carboxamide adenine dinucleotide (TAD).
-
Furanfurin: The replacement of the thiazole ring with a furan ring results in Furanfurin. This analogue has shown significantly reduced or no biological activity compared to this compound, highlighting the importance of the sulfur atom in the heterocyclic ring for potent IMPDH inhibition.[6]
-
Selenazofurin: The selenium analogue of this compound, Selenazofurin, where the sulfur atom is replaced by selenium, exhibits potent antitumor and antiviral properties.[1] It is converted intracellularly to its active metabolite, selenazole-4-carboxamide adenine dinucleotide (SAD), which is a powerful inhibitor of IMPDH.[3] In several studies, Selenazofurin was found to be 5- to 10-fold more potent than this compound.[3]
-
Imidazofurin: This analogue contains an imidazole ring instead of a thiazole ring and has been evaluated for its growth inhibitory activity against human myelogenous leukemia K562 cells.[7]
Ribose Moiety Modifications
Modifications to the ribose sugar have been explored to enhance metabolic stability and cellular uptake. These include alterations at the 2'-position with functionalities like amido groups.
Other IMPDH Inhibitors
-
Benzamide Riboside: This compound is another C-nucleoside that acts as an IMPDH inhibitor.[8] It is metabolized to benzamide adenine dinucleotide (BAD), which inhibits IMPDH.[8][9] Studies have shown that Benzamide Riboside can be more potent than this compound in certain cancer cell lines.[10]
-
Mycophenolic Acid (MPA): Although structurally distinct from this compound, MPA is a well-known non-competitive inhibitor of IMPDH and is widely used as an immunosuppressant.[11][12] Its analogues have also been investigated for their anticancer potential.[13][14]
Data Presentation: Quantitative Comparison of this compound Analogues
The following tables summarize the quantitative data on the biological activity of this compound and its key analogues.
Table 1: IMPDH Inhibitory Activity
| Compound | Target Enzyme | IC50 / Ki Value | Cell Line / Source | Reference |
| This compound (as TAD) | Human IMPDH Type II | Ki = 0.118 µM (for BAD) | K562 cells | [15] |
| Thiophenfurin | IMP Dehydrogenase | 63% inhibition at 10 µM | K562 cells | [6] |
| Selenophenfurin | IMP Dehydrogenase | 76% inhibition at 10 µM | K562 cells | [16] |
| Benzamide Riboside (as BAD) | IMP Dehydrogenase | Ki = 0.118 µM | K562 cells | [15] |
| Mycophenolic Acid | Human IMPDH Type II | EC50 = 0.24 µM | - | [12] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 Value | Reference |
| Thiophenfurin | P388 (murine leukemia) | Similar to this compound | [6] |
| Thiophenfurin | L1210 (murine leukemia) | Similar to this compound | [6] |
| Thiophenfurin | K562 (human leukemia) | Similar to this compound | [6] |
| Thiophenfurin | HL-60 (human leukemia) | Similar to this compound | [6] |
| Thiophenfurin | LoVo (human colon adenocarcinoma) | Similar to this compound | [6] |
| Thiophenfurin | B16 Melanoma | Similar to this compound | [6] |
| Furanfurin | Various | Inactive | [6] |
| Selenophenfurin | Various leukemia, lymphoma, and solid tumor cell lines | More potent than this compound and Thiophenfurin | [16] |
| Benzamide Riboside | Various human tumor cells | Potent cytotoxicity | [10] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols.
Synthesis of Thiophenfurin (A Representative Analogue)
The synthesis of Thiophenfurin involves a key C-glycosylation step.[8]
-
Glycosylation: Ethyl 3-thiophenecarboxylate is reacted with 1,2,3,5-tetra-O-acetyl-D-ribofuranose in the presence of a Lewis acid catalyst, such as stannic chloride. This reaction yields a mixture of 2- and 5-glycosylated regioisomers as a mixture of α- and β-anomers.
-
Separation and Deprotection: The desired β-anomer of the 5-glycosylated product, ethyl 5-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)thiophene-3-carboxylate, is separated chromatographically. The acetyl protecting groups are then removed by treatment with sodium ethoxide.
-
Ammonolysis: The resulting ethyl 5-β-D-ribofuranosylthiophene-3-carboxylate is converted to the final product, 5-β-D-ribofuranosylthiophene-3-carboxamide (Thiophenfurin), by reaction with ammonium hydroxide.
IMPDH Inhibition Assay
The activity of IMPDH is typically measured by monitoring the production of NADH at 340 nm.[11][13][17]
-
Enzyme and Substrate Preparation: Recombinant human IMPDH2 is used as the enzyme source. The reaction buffer typically contains potassium phosphate, DTT, and the substrate IMP.
-
Reaction Initiation: The enzyme is pre-incubated with the test compound (inhibitor) for a defined period. The reaction is initiated by the addition of the co-substrate NAD+.
-
Data Acquisition: The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. IC50 values are calculated by fitting the dose-response data to a suitable model.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][4][9][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined from the dose-response curves.
Mandatory Visualization
Signaling Pathway of this compound Analogues
The following diagram illustrates the mechanism of action of this compound and its analogues, leading to the inhibition of cancer cell proliferation.
Caption: Mechanism of action of this compound analogues.
Experimental Workflow for Evaluating this compound Analogues
This diagram outlines the typical workflow for the synthesis and biological evaluation of novel this compound analogues.
Caption: Workflow for this compound analogue development.
Conclusion
The development of structural analogues of this compound continues to be a promising avenue for the discovery of novel anticancer and antiviral agents. By targeting the critical enzyme IMPDH, these compounds effectively disrupt cellular proliferation and induce apoptosis in malignant cells. The structure-activity relationships established through the synthesis and evaluation of various analogues provide valuable insights for the rational design of next-generation IMPDH inhibitors with improved therapeutic indices. The experimental protocols and workflows detailed in this guide offer a foundational framework for researchers engaged in the discovery and development of these important therapeutic agents.
References
- 1. researchhub.com [researchhub.com]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. graphviz.org [graphviz.org]
- 7. Effects of the IMP-dehydrogenase inhibitor, this compound, in bcr-abl positive acute myelogenous leukemia. Part I. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furanfurin and thiophenfurin: two novel this compound analogues. Synthesis, structure, antitumor activity, and interactions with inosine monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 12. Effects of the IMP-dehydrogenase inhibitor, this compound, in bcr-abl positive acute myelogenous leukemia. Part II. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. sketchviz.com [sketchviz.com]
- 15. The Crossroads between RAS and RHO Signaling Pathways in Cellular Transformation, Motility and Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of Ras/Mapk pathway signaling inhibits Myc-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmrservice.com [bmrservice.com]
Tiazofurin: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiazofurin is a synthetic C-nucleoside analogue of nicotinamide adenine dinucleotide (NAD) that has demonstrated significant antineoplastic and antiviral activity. It functions as a prodrug, being intracellularly converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which in turn disrupts DNA and RNA synthesis and interferes with cellular signaling pathways dependent on GTP, ultimately leading to cytostasis and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, along with detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
This compound, with the IUPAC name 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide, is a C-glycosyl compound where a β-D-ribofuranosyl group is attached to a thiazole-4-carboxamide moiety.[1][2]
| Identifier | Value |
| IUPAC Name | 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide[1][2] |
| Chemical Formula | C₉H₁₂N₂O₅S[1][2] |
| Molecular Weight | 260.27 g/mol [2][3] |
| CAS Number | 60084-10-8[2] |
| SMILES | NC(=O)C1=CSC(=N1)[C@@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1O[1][2] |
| InChI Key | FVRDYQYEVDDKCR-DBRKOABJSA-N[1][2][3][4][5] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. There are conflicting reports regarding its water solubility, with some sources indicating it is soluble in water and others suggesting solubility in DMSO but not water.[4][6] This discrepancy may be due to different experimental conditions or definitions of solubility.
| Property | Value | Reference |
| Melting Point | 145-147 °C | [1] |
| Solubility | Soluble in water; 5.85 mg/mL (predicted) | [3][4] |
| Soluble in DMSO, not in water | [6] | |
| Optical Rotation | [α]D²⁵ = -9° (c = 0.5 in ethanol) | [2] |
| [α]D²⁵ = -13.8 ± 2 (c = 0.914 in DMF) | [4] | |
| pKa (predicted) | Strongest Acidic: 12.55 | [3] |
| Strongest Basic: -1.4 | [3] | |
| logP (predicted) | -1.4 to -2.0 | [3] |
| Stability | Stable in bulk for 30 days at 60°C in the dark. <1% decomposition in water over 24 hours. | [4] |
Pharmacological Properties
Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1][6][7] The primary mechanism of action involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of purine nucleotides.[1][7][8][9]
The steps are as follows:
-
Cellular Uptake: this compound enters the cell.
-
Anabolism to TAD: Inside the cell, this compound is converted to its active metabolite, Thiazole-4-carboxamide Adenine Dinucleotide (TAD), through a series of enzymatic reactions.[1][6][7]
-
IMPDH Inhibition: TAD is a potent inhibitor of IMPDH, binding to the NAD⁺ cofactor site of the enzyme.[1][7][8][9]
-
GTP Depletion: Inhibition of IMPDH leads to a significant decrease in the intracellular pool of guanosine triphosphate (GTP).[6][7][9]
The depletion of GTP has several downstream consequences that contribute to the anticancer activity of this compound:
-
Inhibition of Nucleic Acid Synthesis: GTP is an essential precursor for the synthesis of RNA and DNA. Its depletion halts these processes, leading to cell cycle arrest and inhibition of proliferation.
-
Downregulation of Oncogenes: this compound treatment has been shown to down-regulate the expression of key oncogenes such as c-myc and ras.[1][5][6]
-
Induction of Cell Differentiation: The reduction in GTP levels can induce differentiation in certain cancer cells, such as human promyelocytic leukemia (HL-60) cells.[4][6]
-
Disruption of Signal Transduction: this compound can downregulate signal transduction pathways by reducing the activity of phosphoinositide (PI) and phosphoinositide phosphate (PIP) kinases, leading to decreased levels of the second messenger inositol triphosphate (IP₃).[1][6] It also decreases the active Ras-GTP complex.[3]
References
- 1. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance of cultured Lewis lung carcinoma cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound decreases Ras-GTP complex in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on protooncogene expression during HL-60 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound down-regulates expression of c-Ki-ras oncogene in a leukemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the IMP-dehydrogenase inhibitor, this compound, in bcr-abl positive acute myelogenous leukemia. Part II. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical and molecular impact of inhibition of IMP dehydrogenase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the IMP-dehydrogenase inhibitor, this compound, in bcr-abl positive acute myelogenous leukemia. Part I. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiazofurin's Role in Inducing Cell Differentiation: A Technical Guide
Executive Summary
Tiazofurin is a C-nucleoside analogue that functions as a potent inducer of cell differentiation in various cancer cell lines, particularly those of hematopoietic origin.[1][2] Its primary mechanism of action involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[3][4] this compound itself is a prodrug that, once inside the cell, is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).[5][6] TAD mimics the structure of NAD+ and potently inhibits IMPDH, leading to a significant depletion of intracellular guanosine triphosphate (GTP) pools.[4][7] This GTP depletion disrupts numerous cellular processes, including signal transduction pathways mediated by GTP-binding proteins (G-proteins) and Ras, and down-regulates the expression of key proto-oncogenes such as c-Ki-ras and c-myc.[3][8] The cumulative effect of these molecular changes is the induction of a differentiation program, compelling malignant cells to mature and lose their proliferative capacity.[9] This guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound's role as a cell differentiation agent.
Core Mechanism of Action: IMP Dehydrogenase Inhibition
This compound exerts its biological effects through a well-defined metabolic and inhibitory pathway. As a prodrug, it requires intracellular activation to become a potent enzyme inhibitor.
-
Cellular Uptake and Metabolism: this compound enters the cell and is phosphorylated to this compound monophosphate (TRMP).
-
Conversion to Active Metabolite: TRMP is then adenylated by NMN adenylyltransferase (NMNAT) to form thiazole-4-carboxamide adenine dinucleotide (TAD).[5]
-
IMPDH Inhibition: TAD is a structural analogue of nicotinamide adenine dinucleotide (NAD+), the cofactor for IMPDH.[5][10] TAD binds tightly to the NAD+ site on IMPDH, acting as a powerful and specific inhibitor of its enzymatic activity.[4]
-
Guanine Nucleotide Depletion: The inhibition of IMPDH blocks the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is the first and rate-limiting step in the de novo synthesis of guanine nucleotides.[11] This blockade leads to a rapid and severe depletion of intracellular pools of guanosine diphosphate (GDP) and, most critically, guanosine triphosphate (GTP).[1][7][12]
The central mechanism of this compound action is depicted in the following pathway:
Downstream Signaling Pathways and Cellular Consequences
The depletion of GTP, a critical molecule for energy transfer and signaling, triggers a cascade of downstream events that collectively promote cell differentiation.
-
Disruption of G-Protein Signaling: G-proteins require GTP binding for their activation to relay signals from cell surface receptors to intracellular effectors like adenylyl cyclase and phospholipase C.[7] this compound-induced GTP depletion impairs the function of these G-proteins, thereby inhibiting transmembrane signaling.[7]
-
Inhibition of Ras Proto-Oncogene: The Ras protein (p21ras) is a small GTPase that acts as a molecular switch in pathways controlling cell proliferation and differentiation.[13] It is active when bound to GTP and inactive when bound to GDP. This compound treatment decreases the intracellular ratio of active Ras-GTP to total Ras protein, effectively shutting down Ras-mediated growth signals.[8]
-
Down-regulation of Oncogene Expression: A key consequence of this compound action is the reduced expression of proto-oncogenes that drive proliferation. In K562 and HL-60 leukemia cells, this compound treatment leads to the down-regulation of c-Ki-ras and c-myc mRNA levels.[1][14][3] This reduction in oncogenic drivers is a critical step preceding the onset of differentiation.
The interplay of these events shifts the cellular balance away from proliferation and towards maturation.
Quantitative Effects of this compound
The effects of this compound on cell proliferation, differentiation, and key molecular markers have been quantified in numerous studies. The tables below summarize these findings.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| K-562 (Human Leukemia) | Growth Inhibition | IC₅₀ | 7 µM | [15] |
| K-562 (Human Leukemia) | Differentiation | ED₅₀ | 35 µM | [15] |
| SK-N-SH (Neuroblastoma) | Growth Inhibition | IC₅₀ | 4.2 µM | [16] |
| HL-60 (Human Leukemia) | Proliferation | IC₅₀ | 4 nM (with DFDC) | [12] |
| Neuroectodermal Tumors | Growth Inhibition | IC₅₀ | 2.2 µM - 550 µM | [17] |
IC₅₀: Concentration that inhibits 50% of cell proliferation. ED₅₀: Concentration that induces differentiation in 50% of cells.
Table 2: Biochemical and Molecular Effects of this compound
| Cell/Patient Context | Parameter Measured | Effect | Time/Dose | Reference |
| K-562 Cells | Intracellular GTP | Decrease by 50% | 12 hours | [15] |
| K-562 Cells | Active Ras-GTP Complex | Decrease from 26.3% to 10.6% | 12 hours (200 µM) | [8] |
| CML Patient Leukemic Cells | IMPDH Activity | Decrease (t₁/₂ = 30 min) | Post-infusion | [3] |
| CML Patient Leukemic Cells | GTP Concentration | Decrease (t₁/₂ = 6 hr) | Post-infusion | [3] |
| CML Patient Leukemic Cells | ras Gene Expression | Decrease (t₁/₂ = 8 hr) | Post-infusion | [3] |
CML: Chronic Myeloid Leukemia. t₁/₂: Half-life of the observed effect.
Experimental Protocols
The induction of cell differentiation by this compound is typically assessed using a combination of cell-based and molecular assays. Below are detailed methodologies for key experiments.
Cell Culture and this compound Treatment
-
Objective: To culture leukemia cells and treat them with this compound to induce differentiation.
-
Methodology:
-
Cell Lines: Human leukemia cell lines such as K-562 (erythroleukemia) or HL-60 (promyelocytic leukemia) are commonly used.[14][15]
-
Culture Conditions: Cells are maintained in suspension culture using RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or PBS) to create a stock solution. Log-phase cells are seeded at a density of approximately 1-2 x 10⁵ cells/mL. This compound is added to the culture medium to achieve the desired final concentration (typically ranging from 5 to 50 µM).[15] Control cultures receive an equivalent volume of the vehicle.
-
Incubation: Cells are incubated for various time points (e.g., 24, 48, 72, 96 hours) to allow for the induction of differentiation.
-
Assay for Erythroid Differentiation (K-562 Cells)
-
Objective: To quantify the extent of hemoglobin production, a marker of erythroid differentiation.
-
Methodology (Benzidine Staining):
-
Cell Harvesting: After incubation with this compound, collect approximately 1 x 10⁶ cells by centrifugation.
-
Staining Solution: Prepare a fresh solution of 0.2% (w/v) benzidine hydrochloride in 0.5 M acetic acid. Just before use, add 30% hydrogen peroxide to a final concentration of 0.012%.
-
Staining Procedure: Resuspend the cell pellet in 100 µL of PBS. Add 100 µL of the benzidine staining solution.
-
Quantification: After 5-10 minutes, place a small aliquot of the cell suspension on a hemocytometer. Count the number of blue-staining (hemoglobin-positive) cells and the total number of cells under a light microscope. The percentage of differentiated cells is calculated as (Number of Blue Cells / Total Number of Cells) x 100.[18]
-
Assay for Myeloid Differentiation (HL-60 Cells)
-
Objective: To measure the functional maturation of myeloid cells.
-
Methodology (NBT Reduction Assay):
-
Cell Harvesting: Collect treated and control cells by centrifugation.
-
NBT Solution: Prepare a solution of 1 mg/mL Nitroblue Tetrazolium (NBT) in PBS and a solution of 200 ng/mL Phorbol 12-Myristate 13-Acetate (PMA) in PBS.
-
Assay Procedure: Resuspend 1 x 10⁶ cells in 1 mL of culture medium. Add 100 µL of NBT solution and 10 µL of PMA solution to stimulate the respiratory burst.
-
Incubation: Incubate the cells for 25-30 minutes at 37°C.
-
Quantification: Cytospin the cells onto a glass slide or count directly using a hemocytometer. Differentiated cells will contain dark blue/black formazan deposits. Calculate the percentage of NBT-positive cells.[9]
-
The following diagram illustrates a typical experimental workflow for evaluating this compound's effects.
Conclusion
This compound represents a key example of a differentiation-inducing agent whose mechanism is rationally targeted against a specific metabolic vulnerability in cancer cells—their reliance on de novo guanine nucleotide synthesis.[19][20] By inhibiting IMPDH, this compound triggers a cascade of events initiated by GTP depletion, leading to the suppression of critical oncogenic signaling pathways and the induction of a mature, non-proliferative phenotype. The synergistic potential of this compound with other agents that target different cellular pathways, such as retinoic acid or hypoxanthine/allopurinol to block salvage pathways, further enhances its therapeutic interest.[17][21] This in-depth understanding of its molecular and cellular effects provides a solid foundation for its continued investigation and clinical application in oncology and drug development.
References
- 1. Induction of erythroid differentiation and modulation of gene expression by this compound in K-562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell differentiation and altered IMP dehydrogenase expression induced in human T-lymphoblastoid leukemia cells by mycophenolic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound down-regulates expression of c-Ki-ras oncogene in a leukemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of action of this compound (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on guanine nucleotide binding regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound decreases Ras-GTP complex in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of the differentiation of synchronized HL-60 leukemia cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 11. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic action of this compound and difluorodeoxycytidine on differentiation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KRAS - Wikipedia [en.wikipedia.org]
- 14. Effects of this compound on protooncogene expression during HL-60 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic action of this compound and genistein on growth inhibition and differentiation of K-562 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity, differentiating activity and metabolism of this compound in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induction of mouse erythroleukemia cell hemoglobin production in the absence of commitment or changes in protooncogene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Critical issues in chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular targets of guanine nucleotides in differentiation, proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic action of this compound and retinoic acid on differentiation and colony formation of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tiazofurin in Lewis Lung Carcinoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tiazofurin, an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), in preclinical animal models of Lewis lung carcinoma (LLC). The information compiled here is intended to guide the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound in a robust and reproducible manner.
Introduction
This compound is a synthetic C-nucleoside analog of nicotinamide adenine dinucleotide (NAD) with demonstrated antineoplastic activity.[1] Its primary mechanism of action involves the intracellular conversion to tiazole-4-carboxamide adenine dinucleotide (TAD), a potent inhibitor of IMP dehydrogenase (IMPDH).[1][2] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanosine triphosphate (GTP).[3] By inhibiting this enzyme, this compound leads to the depletion of intracellular GTP pools, which are crucial for cellular proliferation, signal transduction, and the function of oncogenes such as Ras and Myc.[3][4][5] The Lewis lung carcinoma model is a widely utilized syngeneic murine model for studying non-small cell lung cancer, valued for its consistent tumor growth and metastatic potential.[6]
Data Presentation
In Vivo Efficacy of this compound in Lewis Lung Carcinoma Model
The following tables summarize the quantitative data from studies evaluating this compound in LLC-bearing mice.
| Treatment Group | Dosage | Administration Route | Schedule | Outcome | Reference |
| This compound | 150 mg/kg | Intraperitoneal | Single dose on day 6 post-implant | Significant survival advantage | [7][8] |
| This compound | 300 mg/kg | Intraperitoneal | Single dose on day 6 post-implant | Dose-dependent increase in survival | [7][8] |
| This compound | 600 mg/kg | Intraperitoneal | Single dose on day 6 post-implant | 30% of animals disease-free at 5 months | [7][8] |
| This compound | 600 mg/kg | Intraperitoneal | Weekly for 6 weeks, starting day 6 | Median survival not reached after 9 months | [7][8] |
Note: Detailed tumor volume and metastasis quantification for this compound in the LLC model are not extensively detailed in the primary literature; survival was the main endpoint reported.
Hematological Effects of this compound in LLC-Bearing Mice
| Parameter | This compound-Treated LLC Mice | Control LLC Mice | Observation | Reference |
| Anemia | Mild and reversible | Progressive | This compound mitigates severe anemia | [7][8] |
| White Blood Cell Count | No significant difference from controls | Not specified | No significant myelotoxicity | [7][8] |
| Platelet Count | No significant difference from controls | Thrombocytopenia | This compound prevents thrombocytopenia | [7][8] |
Experimental Protocols
Protocol 1: Establishment of the Lewis Lung Carcinoma Syngeneic Mouse Model
This protocol outlines the subcutaneous implantation of LLC cells to establish a primary tumor model.
Materials:
-
Lewis lung carcinoma (LLC1) cells
-
C57BL/6 mice (female, 10-12 weeks old)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture LLC1 cells in complete medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in cold, sterile PBS.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Animal Preparation: Acclimatize C57BL/6 mice for at least one week.[9] On the day of implantation, shave the right flank of each mouse and sterilize the area with 70% ethanol.
-
Tumor Cell Implantation: Adjust the cell suspension to a final concentration of 1 x 10^6 cells per 100 µL of PBS. Subcutaneously inject 100 µL of the cell suspension into the prepared flank of each mouse.
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor development. Measure tumor volume using calipers at least twice a week once tumors are palpable. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
Protocol 2: Administration of this compound in LLC-Bearing Mice
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
LLC-bearing mice (from Protocol 1)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound by dissolving it in sterile saline. For example, to achieve a dose of 600 mg/kg for a 20 g mouse (12 mg/mouse), a stock solution of 60 mg/mL would require an injection volume of 200 µL. The solution should be prepared fresh before each administration.
-
Animal Grouping: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound or vehicle (sterile saline) via intraperitoneal injection. A common dosing schedule is a single dose on day 6 post-tumor implantation or weekly injections for a specified duration.[7][8]
-
Monitoring: Monitor the animals for tumor growth, body weight changes, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, molecular analysis). Lungs can also be harvested to assess metastasis.
Visualizations
Signaling Pathway of this compound's Anti-Tumor Activity
Caption: Mechanism of this compound in cancer cells.
Experimental Workflow for this compound Efficacy Study
Caption: Workflow for in vivo this compound studies.
References
- 1. IMP dehydrogenase inhibitor, this compound, induces apoptosis in K562 human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationships between the cytotoxicity of this compound and its metabolism by cultured human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound decreases Ras-GTP complex in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Bioluminescence Imaging of Tumor Progression in the Lewis Lung Carcinoma Orthotopic Mouse Model: A Comparison Between the Tail Vein Injection and Intranasal Instillation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance of cultured Lewis lung carcinoma cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on guanine nucleotide binding regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Lewis lung carcinoma cured by this compound as a system to study delayed hemopoietic effects of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tiazofurin and Allopurinol Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiazofurin is an investigational antimetabolite and a C-nucleoside that acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanylates.[1][2] Elevated IMPDH activity is observed in various human and animal tumors, making it a rational target for chemotherapy.[1][2] Allopurinol is a xanthine oxidase inhibitor primarily used to reduce uric acid production.[3][4] In combination with this compound, allopurinol serves a novel role: by inhibiting xanthine oxidase, it causes a significant increase in plasma hypoxanthine levels.[1][5] This elevated hypoxanthine competitively inhibits the guanine salvage pathway, which tumor cells might otherwise use to bypass the de novo synthesis block imposed by this compound.[1][5] This dual-action protocol, targeting both the de novo and salvage pathways of guanylate synthesis, leads to a synergistic depletion of intracellular guanosine triphosphate (GTP), inducing cell maturation and down-regulating key oncogenes.[1][6] This combination has shown significant therapeutic responses, particularly in refractory leukemias.[1][5]
Mechanism of Action
The combination of this compound and allopurinol creates a synergistic antineoplastic effect by comprehensively shutting down guanylate biosynthesis in cancer cells.
-
This compound's Role (Inhibition of De Novo Pathway): this compound is intracellularly converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD is a structural analogue of NAD+ and potently inhibits IMPDH by binding to the NADH site.[1] This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in de novo GTP synthesis. The resulting GTP depletion leads to the down-regulation of the ras and myc oncogenes and induces differentiation in blast cells.[1]
-
Allopurinol's Role (Inhibition of Salvage Pathway): Allopurinol inhibits xanthine oxidase, the enzyme that catabolizes hypoxanthine and xanthine to uric acid.[3] This leads to a marked accumulation of systemic hypoxanthine.[1][5] The elevated hypoxanthine levels competitively inhibit guanine phosphoribosyltransferase (GPRT), a key enzyme in the purine salvage pathway.[5] This prevents cancer cells from salvaging guanine from the microenvironment to synthesize GTP, effectively closing an escape route from the effects of this compound.
The concurrent inhibition of both pathways results in a profound and sustained depletion of intracellular GTP pools, leading to a potent anti-leukemic effect.[1][6]
Quantitative Data Summary
Table 1: Clinical Dosage and Response
| Parameter | Value | Patient Population | Reference |
| This compound Dosage | 2,200 - 4,400 mg/m² | End-stage Leukemia | [5] |
| This compound Administration | 60-minute IV infusion | Refractory AML | [2][5] |
| Allopurinol Dosage | 100 mg every 4-6 hours | End-stage Leukemia | [5] |
| Allopurinol Administration | Oral | End-stage Leukemia | [5] |
| Therapeutic Response | >75% | Leukemic Patients | [1] |
| Remission Rate | 50% (remissions of 1-10 months) | End-stage Leukemia | [5] |
Table 2: Preclinical In Vitro Data (Neuroectodermal Tumor Cell Lines)
| Parameter | Value | Cell Lines | Reference |
| This compound IC₅₀ | 2.2 µM - 550 µM | LA-N-1, LA-N-5, etc. | [6] |
| This compound Effect | Decrease of GTP pools to 39-79% of control | Neuroectodermal tumor cells | [6] |
| Hypoxanthine (100 µM) Effect | 62-96% inhibition of guanylate salvage | Neuroectodermal tumor cells | [6] |
| Combination Effect | Synergistic growth inhibition | Neuroectodermal tumor cells | [6] |
Clinical Protocol Overview
This protocol is based on clinical trials for refractory acute myelocytic leukemia and end-stage leukemia.[2][5] Patient monitoring and dose adjustments are critical.
1. Patient Eligibility and Baseline Assessment:
-
Diagnosis of refractory or end-stage leukemia.
-
Baseline measurements: Complete blood count (CBC), serum chemistry panel (including uric acid, liver function tests), and IMPDH activity and GTP concentration in peripheral blast cells.[2]
2. Allopurinol Administration:
-
Objective: To achieve and maintain elevated plasma hypoxanthine levels.
-
Regimen: Administer 100 mg of allopurinol orally every 4 to 6 hours.[5]
-
Initiation: Begin allopurinol administration 24-48 hours prior to the first this compound infusion to ensure adequate xanthine oxidase inhibition.
3. This compound Infusion:
-
Objective: To inhibit IMPDH and deplete intracellular GTP.
-
Dosage: 2,200 to 4,400 mg/m².[5] The dose is adjusted based on the biochemical impact (IMPDH activity and GTP levels) in the patient's blast cells.[2]
-
Administration: Administer via a 60-minute intravenous infusion using an infusion pump for uniform delivery.[2][5]
-
Frequency: Daily infusions for 10 to 15 days, constituting one treatment cycle.[5]
4. Monitoring and Dose Adjustment:
-
Biochemical Monitoring: Regularly measure IMPDH activity and GTP concentrations in leukemic cells to assess the drug's impact and guide this compound dosage.[2]
-
Toxicity Monitoring: Monitor for signs of hematologic and non-hematologic toxicity, including myelosuppression, nausea, rash, and neurotoxicity.[7]
Key Experimental Protocols
Protocol 1: In Vitro Predictive Assay for Patient Response
This assay determines the sensitivity of a patient's leukemic cells to this compound in vitro, which has been shown to correlate with clinical response.[2]
Methodology:
-
Cell Isolation: Isolate mononuclear cells (containing leukemic blasts) from patient peripheral blood or bone marrow using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend cells in an appropriate culture medium (e.g., RPMI-1640 with 10% FBS) at a density of 1-2 x 10⁶ cells/mL.
-
Drug Incubation: Add radiolabeled this compound (e.g., [¹⁴C]this compound) to the cell suspension at a concentration of 10-100 µM. Incubate for 2-4 hours at 37°C in a humidified incubator.
-
Metabolite Extraction:
-
Pellet the cells by centrifugation and wash with cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells and extract nucleotides using a perchloric acid extraction method.
-
-
Analysis:
-
Separate the intracellular nucleotides and this compound metabolites (TAD) using high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled TAD formed and the change in the intracellular GTP pool size compared to untreated control cells.
-
-
Interpretation: A significant increase in TAD formation and a corresponding decrease in GTP concentration indicate that the patient's cells are sensitive to this compound treatment.[2]
Protocol 2: IMP Dehydrogenase (IMPDH) Activity Assay
This assay measures the activity of the target enzyme, IMPDH, in cell lysates.
Methodology:
-
Lysate Preparation: Prepare a cytosolic extract from isolated leukemic cells by sonication or detergent lysis, followed by high-speed centrifugation to remove cellular debris.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, DTT, IMP, and NAD+.
-
Assay Initiation: Add the cell lysate to the reaction mixture to start the reaction. The total volume is typically 100-200 µL.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Detection: The activity of IMPDH is determined by measuring the formation of NADH or XMP. This is most commonly done spectrophotometrically by monitoring the increase in absorbance at 340 nm due to NADH production.
-
Data Analysis: Calculate the enzyme activity as nmol of product formed per hour per mg of protein. Compare the activity in treated vs. untreated cells or in leukemic vs. normal leukocytes.[2]
Safety and Toxicity Profile
This compound:
-
Hematologic: While severe myelosuppression is infrequent, dose-dependent lymphopenia is common.[7]
-
Non-Hematologic: The most frequent grade 2 or higher toxicities include nausea and vomiting (18%), elevated serum transaminases (9-16%), rash (9%), headache (10%), and other central nervous system effects (8%). A notable cardiac toxicity is pleuropericarditis (4%).[7]
-
Administration Schedule Impact: Continuous infusion schedules may have a higher incidence of neurotoxicity and cardiac toxicity compared to bolus injections, likely due to a higher area under the concentration-time curve (AUC).[7]
Allopurinol:
-
Hypersensitivity: The most common adverse effect is a skin rash.[8] Severe, and sometimes fatal, hypersensitivity reactions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) can occur.[8]
-
Hepatotoxicity: Reversible clinical hepatotoxicity and asymptomatic rises in liver enzymes have been reported.[8]
-
Renal Effects: Can cause acute kidney injury due to the formation of xanthine calculi.[8]
The combination protocol requires careful monitoring for the overlapping and unique toxicities of both agents. Dose adjustments and supportive care are essential to manage adverse events.
References
- 1. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme-pattern-targeted chemotherapy with this compound and allopurinol in human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Critical issues in chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical toxicity associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Cytotoxicity of Tiazofurin on SCC-VII Cells via MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiazofurin is a synthetic C-nucleoside analog that acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] By depleting intracellular guanosine triphosphate (GTP) pools, this compound disrupts DNA and RNA synthesis and downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][4] This document provides detailed protocols for assessing the cytotoxicity of this compound on the murine squamous cell carcinoma cell line, SCC-VII, using the MTT assay, and summarizes the available quantitative data.
Data Presentation
The cytotoxic effect of this compound on SCC-VII cells has been demonstrated to be concentration-dependent. A key study has shown a significant reduction in cell viability upon treatment with this compound.[5]
| Cell Line | Compound | Concentration (µM) | % Cell Viability | Citation |
| SCC-VII | This compound | 2.0 | 25% | [5] |
Experimental Protocols
Cell Culture
The SCC-VII cell line, derived from a murine oral squamous cell carcinoma, is typically cultured under the following conditions:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are detached using a suitable dissociation reagent (e.g., Trypsin-EDTA) and subcultured at an appropriate ratio.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
SCC-VII cells
-
Complete culture medium (DMEM + 10% FBS + antibiotics)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO or PBS, and filter-sterilized)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS, protected from light)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest SCC-VII cells that are in the exponential growth phase.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the effective dose range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include control wells containing cells treated with vehicle (the solvent used to dissolve this compound) and wells with medium only (for blank measurements).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. A purple precipitate should be visible in the wells containing viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula:
-
IC50 Determination: The IC50 value (the concentration of a drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of the this compound concentration on the x-axis.
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
This compound Signaling Pathway
Caption: this compound's signaling pathway.
References
- 1. Resistance of cultured Lewis lung carcinoma cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Tiazofurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiazofurin is a synthetic C-nucleoside analogue of ribavirin that exhibits potent antineoplastic activity. Its mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to a depletion of intracellular guanosine triphosphate (GTP) pools, which in turn disrupts critical cellular processes that are highly dependent on GTP, such as signal transduction and nucleic acid synthesis. The reduction in GTP levels has been shown to down-regulate the expression of key oncogenes like ras and myc.[1] Consequently, this compound treatment can induce cell differentiation and apoptosis in various cancer cell lines, particularly those of hematopoietic origin.
Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level. The use of Annexin V and propidium iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This document provides detailed protocols for inducing apoptosis with this compound in the K562 (human erythroleukemia) and MOLT-4 (human T-cell leukemia) cell lines and for the subsequent analysis of apoptosis by flow cytometry.
Data Presentation
The induction of apoptosis by this compound is a dose- and time-dependent process.[1] The following table summarizes the typical effective concentrations and incubation times for inducing apoptosis in K562 and MOLT-4 cells, as analyzed by flow cytometry. It is important to note that the optimal conditions may vary depending on the specific cell line and experimental conditions.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Approximate Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| K562 | 10 | 24 | Specific percentage not available, but apoptosis is induced. | [1] |
| 20 | 48 | Specific percentage not available, but apoptosis is induced. | [1] | |
| 50 | 72 | Specific percentage not available, but apoptosis is induced. | [1] | |
| MOLT-4 | 10 | 24 | Specific percentage not available, but apoptosis is induced. | [1] |
| 20 | 48 | Specific percentage not available, but apoptosis is induced. | [1] | |
| 50 | 72 | Specific percentage not available, but apoptosis is induced. | [1] |
Note: While the provided reference indicates a dose- and time-dependent induction of apoptosis in these cell lines, specific quantitative percentages of apoptotic cells from a single comprehensive study were not available in the searched literature. The concentrations and times listed are based on effective ranges reported for inducing apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism of inducing apoptosis is through the depletion of intracellular GTP pools. This has significant downstream effects on signaling pathways that regulate cell proliferation and survival.
Caption: this compound inhibits IMPDH, leading to GTP depletion, Ras inactivation, c-Myc downregulation, and ultimately apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound-induced apoptosis by flow cytometry.
Caption: Experimental workflow for analyzing this compound-induced apoptosis using flow cytometry.
Experimental Protocols
I. Induction of Apoptosis with this compound
Materials:
-
K562 or MOLT-4 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in sterile PBS or DMSO)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture K562 or MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 6-well or 24-well plates at a density of 2-5 x 10⁵ cells/mL.
-
This compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Add the desired final concentrations of this compound (e.g., 10, 20, 50 µM) to the cell cultures. Include a vehicle control (medium with the same amount of PBS or DMSO used to dissolve this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
II. Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After the incubation period, harvest the cells from each well. For suspension cells like K562 and MOLT-4, this can be done by gentle pipetting.
-
Washing: Transfer the cell suspension to centrifuge tubes and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
By following these protocols, researchers can effectively induce and quantify apoptosis in leukemia cell lines using this compound and gain valuable insights into its anticancer activity.
References
Application Notes and Protocols for Western Blot Analysis of Tiazofurin-Treated Oral Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Tiazofurin on oral cancer cells. This document includes an overview of the mechanism of action, detailed experimental protocols, and expected outcomes, facilitating research into the therapeutic potential of this compound.
Introduction
This compound is a synthetic C-nucleoside analogue of ribavirin with established antineoplastic and antiviral properties.[1] Its primary mechanism of action is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2][3] In cancer cells, which often exhibit increased IMPDH activity, this compound leads to a depletion of intracellular guanosine triphosphate (GTP) pools.[2] This GTP depletion disrupts numerous cellular processes that are critical for cancer cell proliferation and survival, including signal transduction mediated by G-proteins and the synthesis of DNA and RNA.[4][5]
In the context of oral squamous cell carcinoma (OSCC), a prevalent form of oral cancer, this compound has been shown to inhibit cell viability and proliferation.[6] This effect is mediated through the induction of apoptosis and the modulation of key signaling pathways.[6][7] Western blot analysis is an indispensable technique to elucidate these molecular mechanisms by quantifying the changes in protein expression and post-translational modifications in response to this compound treatment.
Mechanism of Action and Key Signaling Pathways
This compound's inhibition of IMPDH in oral cancer cells triggers a cascade of downstream events, primarily affecting the PI3K/Akt/mTOR signaling pathway and inducing the intrinsic apoptotic pathway .
-
Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and it is often hyperactivated in various cancers, including OSCC.[1][8] this compound treatment has been observed to downregulate the phosphorylation of Akt (p-Akt) and the mammalian target of rapamycin (p-mTOR) in oral cancer cells.[6] This dephosphorylation inactivates the pathway, leading to a reduction in pro-survival signals and an inhibition of protein synthesis required for cell growth.
-
Induction of Apoptosis: By depleting GTP pools and inhibiting pro-survival signaling, this compound promotes programmed cell death, or apoptosis.[7] The intrinsic apoptotic pathway is initiated, which involves the activation of initiator caspases, such as caspase-9 , followed by the activation of executioner caspases, like caspase-3 .[9] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10] Studies have shown that this compound treatment leads to increased activation of both caspase-9 and caspase-3 in oral cancer cells.[6]
Data Presentation
The following tables summarize the expected quantitative changes in key protein markers in this compound-treated oral cancer cells as determined by Western blot analysis. The data is representative and compiled from qualitative descriptions in the cited literature.
Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Proteins
| Target Protein | Treatment Group | Fold Change vs. Control (Illustrative) | Reference |
| p-Akt (Ser473) | This compound (2.0 µM) | ↓ 0.4 | [6] |
| Total Akt | This compound (2.0 µM) | ↔ 1.0 | [6] |
| p-mTOR (Ser2448) | This compound (2.0 µM) | ↓ 0.3 | [6] |
| Total mTOR | This compound (2.0 µM) | ↔ 1.0 | [6] |
Table 2: Effect of this compound on Apoptotic Pathway Proteins
| Target Protein | Treatment Group | Fold Change vs. Control (Illustrative) | Reference |
| Cleaved Caspase-9 | This compound (2.0 µM) | ↑ 2.5 | [6] |
| Pro-Caspase-9 | This compound (2.0 µM) | ↓ 0.5 | [6] |
| Cleaved Caspase-3 | This compound (2.0 µM) | ↑ 3.0 | [6] |
| Pro-Caspase-3 | This compound (2.0 µM) | ↓ 0.4 | [6] |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5.7. Western Blot Analysis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K-AKT-mTOR pathway proteins are differently expressed in oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting AKT/mTOR in Oral Cancer: Mechanisms and Advances in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Single-Cell Gel Electrophoresis (Comet Assay) for Tiazofurin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the single-cell gel electrophoresis (SCGE), or comet assay, for the assessment of DNA damage induced by the antineoplastic agent Tiazofurin. Detailed protocols and data interpretation guidelines are provided to facilitate the use of this sensitive technique in research and drug development settings.
Introduction
This compound is a synthetic C-nucleoside analogue of thiazole-4-carboxamide adenine dinucleotide (TAD) that exhibits significant antitumor activity. Its primary mechanism of action involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] The resulting depletion of intracellular guanosine triphosphate (GTP) pools can lead to a variety of cellular stresses, including replication stress and the induction of apoptosis, ultimately causing DNA damage.[3][4] The comet assay is a sensitive and reliable method for detecting DNA strand breaks and alkali-labile sites in individual cells, making it an ideal tool for quantifying the genotoxic effects of this compound.[1]
Principle of the Comet Assay
The comet assay, or single-cell gel electrophoresis, is a technique used to detect DNA damage at the level of the individual eukaryotic cell.[5] Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the comet "head." The extent of DNA damage is proportional to the length and intensity of the comet tail.[5][6] The alkaline version of the assay (pH > 13) is particularly useful for detecting single-strand breaks, double-strand breaks, and alkali-labile sites.[5]
Experimental Applications
The comet assay can be employed to:
-
Assess the genotoxicity of this compound: Determine the dose-dependent and time-dependent effects of this compound on DNA integrity in various cell types.
-
Elucidate mechanisms of action: Investigate the downstream cellular events following IMPDH inhibition that lead to DNA damage.
-
Screen for synergistic or antagonistic effects: Evaluate the impact of combining this compound with other therapeutic agents on DNA damage.
-
Evaluate DNA repair kinetics: Monitor the cellular response to and repair of this compound-induced DNA damage over time.
Data Presentation
The following table summarizes the semi-quantitative analysis of DNA damage in human whole blood cells treated with this compound, as determined by visual scoring of comets.
| This compound Concentration | Exposure Time | Comet Classification (% of cells) |
| No Damage (A) | ||
| Control (PBS) | 30 min | High |
| 1 µM/mL | 30 min | Moderate |
| 2 µM/mL | 30 min | Low |
| 5 µM/mL | 30 min | Very Low |
Note: This table is a representative summary based on visual scoring data where a clear dose-dependent increase in DNA damage was observed.[1] For precise quantification, image analysis software is used to determine parameters such as Tail Length, % DNA in Tail, and Tail Moment.[5][6][7]
| Comet Assay Parameter | Description | Typical Units |
| Tail Length | The distance of DNA migration from the head to the end of the tail. It is a measure of the extent of DNA fragmentation.[5][8] | µm |
| % DNA in Tail | The percentage of the total cellular DNA that has migrated into the tail. It is directly proportional to the frequency of DNA breaks.[5][6] | % |
| Tail Moment | An integrated value that considers both the tail length and the fraction of DNA in the tail (Tail Length x % DNA in Tail). It is a widely used and sensitive measure of DNA damage.[5][8] | Arbitrary Units |
| Olive Tail Moment | The product of the percentage of DNA in the tail and the distance between the intensity-weighted centers of the head and tail. It is considered a robust parameter for quantifying DNA damage.[6][7] | Arbitrary Units |
Experimental Protocols
Materials
-
This compound (appropriate stock solution)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Low Melting Point (LMP) Agarose
-
Normal Melting Point (NMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA Staining Solution (e.g., SYBR® Green I, Propidium Iodide, or Ethidium Bromide)
-
Microscope slides (fully frosted)
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet assay
Cell Preparation and Treatment
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS at a concentration of 1 x 10^5 cells/mL.
-
Expose cells to various concentrations of this compound (e.g., 1, 2, and 5 µM/mL) and a vehicle control (e.g., PBS) for the desired time (e.g., 30 minutes) at 37°C.[1]
-
Include a positive control, such as hydrogen peroxide (H2O2), to ensure the assay is performing correctly.[1]
Comet Assay Protocol (Alkaline)
-
Slide Preparation:
-
Coat clean microscope slides with a layer of 1% NMP agarose in water. Let it solidify.
-
-
Cell Embedding:
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose at 37°C.
-
Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding:
-
Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
-
Electrophoresis:
-
Apply a voltage of ~1 V/cm (e.g., 25V and 300mA) for 20-30 minutes at 4°C.
-
-
Neutralization:
-
Gently remove the slides from the electrophoresis tank and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times.
-
-
Staining:
-
Stain the slides with a suitable DNA stain (e.g., SYBR® Green I) for 5 minutes in the dark.
-
-
Visualization and Analysis:
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound-induced DNA damage using the comet assay.
This compound Signaling Pathway to DNA Damage
Caption: Signaling cascade from this compound to DNA damage and apoptosis.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Tiazofurin Detection in Plasma by HPLC
This document provides a detailed methodology for the quantification of the antiviral and antineoplastic agent tiazofurin in plasma samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
This compound (2-β-D-ribofuranosylthiazole-4-carboxamide) is a C-nucleoside analogue with demonstrated broad-spectrum antiviral and antineoplastic activities.[1][2] Its mechanism of action involves the intracellular conversion to an active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), which is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[2] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, ultimately arresting cell proliferation.[2]
Accurate determination of this compound concentrations in biological matrices, particularly plasma, is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note details a validated HPLC method for the reliable quantification of this compound in plasma.
Principle of the Method
This method utilizes reverse-phase HPLC to separate this compound from endogenous plasma components. The sample preparation involves a straightforward protein precipitation step to remove interfering macromolecules.[3][4][5] The clarified supernatant is then directly injected into the HPLC system. Separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on the peak area of this compound relative to a calibration curve prepared with known concentrations of the analyte.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (e.g., Thymidine) (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Control (blank) human plasma (with appropriate anticoagulant, e.g., EDTA or heparin)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., Supelcosyl LC-18-DB, 250 x 4.6 mm, 5 µm particle size).[2]
-
Data acquisition and processing software.
-
Microcentrifuge.
-
Vortex mixer.
-
Analytical balance.
-
Calibrated pipettes.
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.16 M acetic acid in HPLC grade water.[3][4] The final mobile phase can be a mixture of this aqueous solution and an organic modifier like methanol. A common composition is a mixture of 0.1 M disodium hydrogen phosphate and methanol.[2] The exact ratio should be optimized to achieve good separation and peak shape. For this protocol, a starting point of 0.16 M acetic acid is recommended.[3][4] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Stock Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC grade water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of thymidine and dissolve it in a 10 mL volumetric flask with HPLC grade water.[3]
-
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with HPLC grade water to concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to spike into blank plasma for the calibration curve and quality control samples.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: To a set of microcentrifuge tubes, add a small volume (e.g., 50 µL) of the appropriate this compound working standard solution to 0.5 mL of blank plasma to achieve final concentrations ranging from 1.0 µg/mL to 20.0 µg/mL.[3] A typical calibration curve might include concentrations of 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. For example, 2.0 µg/mL (Low QC), 8.0 µg/mL (Medium QC), and 16.0 µg/mL (High QC). These are prepared by spiking blank plasma with the corresponding working standard solutions.
Sample Preparation (Protein Precipitation)
-
To 0.5 mL of plasma sample (unknown, calibration standard, or QC), add 50 µL of the internal standard working solution (e.g., 1 mg/mL thymidine).[3]
-
Add 1.5 mL of cold acetonitrile to precipitate the plasma proteins.[3][5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and centrifuge again to remove any particulate matter.
-
Transfer the clear solution to an HPLC vial for analysis.
HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.16 M Acetic Acid in Water |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detector | UV |
| Wavelength | 254 nm |
| Run Time | Approximately 20 minutes |
Table 1: HPLC Operating Parameters.
Data Presentation and Method Validation
A summary of typical quantitative data for a this compound HPLC method is presented below. These values are compiled from literature sources and represent expected performance characteristics.
| Parameter | Typical Value | Reference |
| Retention Time (this compound) | ~8.7 minutes | [4] |
| Retention Time (Thymidine - IS) | ~16.0 minutes | [4] |
| Linearity Range | 1.0 - 20.0 µg/mL | [3] |
| Assay Sensitivity (LOD) | 1.0 µg/mL | [4] |
| Within-Run Precision (CV%) | ≤ 7.49% at 2.0 µg/mL, ≤ 3.37% at 20.0 µg/mL | [4] |
| Between-Run Precision (CV%) | ≤ 10.46% at 2.0 µg/mL, ≤ 5.92% at 20.0 µg/mL | [4] |
Table 2: Summary of Quantitative Data for this compound HPLC Method.
For the analysis of this compound derivatives, such as acetyl-tiazofurin and benzoyl-tiazofurin, a similar reverse-phase HPLC method can be employed.[2] Key parameters for these derivatives are summarized below.
| Parameter | Acetyl-tiazofurin | Benzoyl-tiazofurin | Reference |
| Linearity Range | 2.50 – 100.00 mmol/L | 2.50 – 100.00 mmol/L | [2] |
| Limit of Detection (LD) | 0.46 mmol/L | 0.33 mmol/L | [2] |
| Mobile Phase | 0.1 M disodium hydrogen phosphate – methanol | 0.1 M disodium hydrogen phosphate – methanol | [2] |
| UV Detection | 254 nm | 254 nm | [2] |
Table 3: HPLC Method Parameters for this compound Derivatives in Rat Plasma.
Visualizations
References
- 1. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. nacalai.com [nacalai.com]
- 5. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
Application Notes and Protocols for the LC-MS Analysis of Tiazofurin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiazofurin is a synthetic C-nucleoside analogue with demonstrated antineoplastic activity.[1] It functions as a prodrug, undergoing intracellular conversion to its active metabolite, this compound adenine dinucleotide (TAD).[1][2] TAD is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[3][4] This inhibition leads to a depletion of intracellular guanosine triphosphate (GTP) pools, which in turn down-regulates the activity of oncogenes such as ras and myc and can induce differentiation in cancer cells.[5] The precise quantification of this compound and its active metabolite TAD in biological matrices is therefore critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's mechanism of action. This document provides detailed protocols and application notes for the analysis of this compound and TAD using liquid chromatography-mass spectrometry (LC-MS).
Metabolic Pathway and Mechanism of Action
This compound is metabolized intracellularly in a two-step enzymatic process to form TAD.[2] This active metabolite then inhibits IMPDH, leading to a cascade of downstream effects that contribute to its anti-cancer properties.
Figure 1: Intracellular metabolism of this compound and its mechanism of action.
Quantitative Data
The concentration of the active metabolite, TAD, in cancer cells is a key indicator of the drug's efficacy. Below is a summary of reported TAD concentrations in the mononuclear cells of a patient with chronic granulocytic leukemia in blast crisis (CGL-BC) following this compound infusion.
| This compound Dose | Time Post-Infusion (hr) | TAD Concentration (µM)[6] |
| 2200 mg/m² | 2 | 23.1 |
| 6 | 13.6 | |
| 24 | 0.8 | |
| 3300 mg/m² | 2 | 42.8 |
| 6 | 26.1 | |
| 24 | 1.4 |
Table 1: Intracellular TAD concentrations in patient mononuclear cells.
Additionally, the in vitro cytotoxic activity of this compound has been evaluated in various cell lines. For example, in human neuroblastoma SK-N-SH cells, this compound exhibited an IC50 of 4.2 µM. In hepatoma 3924A cells, the LC50 was found to be 7.5 µM.[7]
Experimental Protocols
Sample Preparation: Extraction of this compound and Metabolites from Cells
This protocol is designed for the extraction of intracellular this compound and its phosphorylated metabolites, including TAD, from cultured cells.
Figure 2: Workflow for intracellular metabolite extraction.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), chilled to -20°C
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g and 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Harvest cultured cells and centrifuge to obtain a cell pellet (e.g., 1 x 107 cells).
-
Wash the cell pellet twice with 1 mL of ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.
-
After the final wash, carefully remove all supernatant.
-
Add 500 µL of pre-chilled 80% methanol to the cell pellet for cell lysis and protein precipitation.
-
Vortex the tube vigorously for 1 minute to ensure complete lysis and mixing.
-
Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of LC-MS grade water.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis
The following are recommended starting conditions for the chromatographic separation and mass spectrometric detection of this compound and TAD. Method optimization is recommended for specific instrumentation and matrices.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-2 min: 2% B; 2-10 min: 2-95% B; 10-12 min: 95% B; 12-12.1 min: 95-2% B; 12.1-15 min: 2% B |
Mass Spectrometry (MS) Conditions:
Detection should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Predicted) | Collision Energy (eV) (Starting Point) |
| This compound | 261.1 | 129.0 (Thiazole carboxamide ribose fragment) | 15 |
| TAD | 670.1 | 348.1 (AMP fragment) | 25 |
| 428.1 (ADP fragment) | 20 |
Note: The product ions and collision energies are predicted based on the molecular structures and fragmentation patterns of similar molecules. These parameters should be optimized by direct infusion of analytical standards of this compound and TAD into the mass spectrometer to determine the most abundant and stable fragments.
Signaling Pathway Visualization
The inhibition of IMPDH by TAD has significant effects on downstream signaling pathways crucial for cell proliferation and survival.
Figure 3: Downstream signaling effects of this compound.
Conclusion
The LC-MS/MS methods outlined in this document provide a robust framework for the sensitive and specific quantification of this compound and its active metabolite, TAD. Accurate measurement of these compounds is essential for advancing our understanding of this compound's clinical efficacy and for the development of optimized therapeutic strategies. The provided protocols for sample preparation and LC-MS/MS analysis, along with the contextual information on the drug's metabolism and mechanism of action, serve as a valuable resource for researchers in the field of drug development and cancer biology.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Thiazole-4-carboxamide adenine dinucleotide | C19H25N7O14P2S | CID 73680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H12N2O5S | CID 457954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ribavirin, this compound, and selenazofurin: mononucleotides and nicotinamide adenine dinucleotide analogues. Synthesis, structure, and interactions with IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound: this compound (CHEMBL108358) - ChEMBL [ebi.ac.uk]
- 6. chemscene.com [chemscene.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols: Phase I Clinical Trial Design for Tiazofurin in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiazofurin is a C-nucleoside inhibitor of inosine 5'-phosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanosine triphosphate (GTP).[1] By depleting intracellular GTP pools, this compound down-regulates the expression of oncogenes such as ras and myc and can induce differentiation in cancer cells.[2] While showing promise in preclinical models against various tumors, including Lewis lung carcinoma, and demonstrating clinical efficacy in hematological malignancies, its development for solid tumors has been challenging.[1][3] Early Phase I trials in patients with solid tumors were frequently discontinued due to significant toxicity.[1]
These notes provide a summary of the available clinical data and protocols from Phase I studies of this compound in solid tumors, offering insights into its mechanism, pharmacokinetics, and the toxicities that have limited its application in this context.
Mechanism of Action
This compound is a prodrug that is intracellularly converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).[4][5] TAD is a structural analog of nicotinamide adenine dinucleotide (NAD) and potently inhibits IMPDH. This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in GTP synthesis. The resulting depletion of GTP pools disrupts cellular processes that are highly dependent on guanine nucleotides, such as signal transduction and cell proliferation, ultimately leading to an anti-tumor effect.[2]
Data Presentation: Phase I Clinical Trial Summaries
The following tables summarize quantitative data from Phase I trials of this compound. It is important to note that while some trials were conducted in solid tumor patients, much of the detailed dosing and pharmacokinetic data comes from studies in leukemia, where different schedules were found to be more tolerable.[6]
Table 1: this compound Dosing Regimens in Phase I Trials
| Population | Dosing Schedule | Dose Range | Reference |
| Solid Tumors | Weekly x 3, every 5 weeks (Bolus Infusion) | 1100 - 2050 mg/m² | [7] |
| Solid Tumors | 10-min Bolus or 5-day Continuous IV Infusion | Not specified | [6] |
| Leukemia | 1-hour Daily IV Infusion | 1100, 2200, 3300 mg/m² | [6] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | 1-hour Infusion (Leukemia) | Continuous Infusion (Solid Tumors) | Reference |
| Peak Plasma Conc. (at 2200 mg/m²) | 441 µM | Not directly comparable | [6] |
| Alpha Half-life (t½α) | 0.5 hours | Not specified | [6] |
| Beta Half-life (t½β) | 6.2 hours | Not specified | [6] |
| Area Under the Curve (AUC) | ~52% of continuous infusion AUC | Higher than 1-hr infusion | [6] |
Table 3: Dose-Limiting and Other Toxicities
| Toxicity | Grade | Schedule (Population) | Incidence | Reference |
| Pericarditis / Serositis | Dose-Limiting | Weekly x 3 (Solid Tumors) | Not specified | [7] |
| Neurotoxicity | Serious | Bolus / Continuous Infusion (Solid Tumors) | Higher in CI | [6][8] |
| Pleuropericarditis | Serious | Bolus / Continuous Infusion (Solid Tumors) | 4% | [6][8] |
| Myelosuppression | Severe | Bolus / Continuous Infusion (Solid Tumors) | Infrequent | [6][8] |
| Nausea and Vomiting | ≥ Grade 2 | All Schedules | 18% of courses | [8] |
| Elevated SGOT/SGPT | ≥ Grade 2 | All Schedules | 16% / 9% | [8] |
| Headache | ≥ Grade 2 | All Schedules | 10% | [8] |
| Rash | ≥ Grade 2 | All Schedules | 9% | [8] |
Experimental Protocols
Detailed step-by-step laboratory protocols for this compound administration and monitoring are not available in the cited literature. However, the methodologies employed in the clinical trials can be described as follows.
Protocol 1: Phase I Dose-Escalation Trial (Weekly Schedule)
This protocol is based on a Phase I trial conducted in patients with solid tumors.[7]
1. Patient Population:
-
Patients with advanced solid malignancies refractory to standard therapy.
-
Adequate organ function (hematologic, renal, and hepatic).
2. Study Design:
-
Open-label, dose-escalation study.
-
This compound administered as a bolus intravenous infusion weekly for three consecutive weeks, followed by a two-week rest period (one cycle = 5 weeks).
-
Dose escalation in cohorts of new patients to determine the Maximum Tolerated Dose (MTD).
3. Dosing and Administration:
-
Starting dose: 1100 mg/m².
-
Dose escalation proceeded to 2050 mg/m² based on toxicity in the preceding cohort.
-
The MTD was established at 1650 mg/m² weekly for three weeks.[7]
4. Monitoring and Endpoints:
-
Primary Endpoint: Determine the MTD and describe the toxicity profile. Toxicity was graded according to standard criteria (e.g., NCI-CTC). Dose-limiting toxicities (DLTs) were defined as specific severe adverse events occurring within the first cycle.
-
Secondary Endpoint: Evaluate for any anti-tumor activity (e.g., using RECIST criteria).
-
Pharmacodynamic Studies: In a subset of patients, peripheral blood mononuclear cells were collected at baseline and after treatment to measure intracellular GTP and dGTP levels via HPLC to assess the biochemical effect of this compound.
5. Results:
-
Dose-Limiting Toxicities: Pericarditis and generalized serositis (chest and abdominal pain).[7]
-
Other Toxicities: Reversible elevations in creatine phosphokinase (CPK) and SGOT, nausea, vomiting, arthralgias, and mild neurotoxic effects like headaches and anxiety.[7]
-
Biochemical Effect: Only one of six evaluated patients showed a sustained depletion of guanine nucleotide pools.[7]
-
Antitumor Activity: No objective tumor responses were observed.[7]
Protocol 2: Measurement of Intracellular Guanine Nucleotides
This is a generalized protocol for a key pharmacodynamic endpoint based on descriptions in the literature.[7]
1. Objective:
-
To quantify the effect of this compound on intracellular GTP pools in patient-derived cells.
2. Sample Collection:
-
Collect whole blood samples in heparinized tubes at pre-defined time points (e.g., pre-dose, and various points post-infusion).
-
Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
3. Nucleotide Extraction:
-
Wash isolated PBMCs with cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate protein using an acid extraction method (e.g., with 0.4 M perchloric acid).
-
Centrifuge to pellet the protein precipitate. The supernatant contains the nucleotide pool.
-
Neutralize the supernatant with a potassium hydroxide solution.
4. HPLC Analysis:
-
Analyze the neutralized extract using a validated high-performance liquid chromatography (HPLC) method with an anion-exchange column.
-
Use a UV detector to identify and quantify GTP and other nucleotides based on their retention times and peak areas compared to known standards.
5. Data Interpretation:
-
Compare post-treatment GTP levels to baseline levels for each patient to determine the percentage of GTP depletion.
-
Correlate the degree and duration of GTP depletion with this compound dose, pharmacokinetic parameters, and any observed clinical response or toxicity.
Conclusion and Future Directions
Phase I trials of this compound in solid tumors have been hampered by a narrow therapeutic window, with significant toxicities occurring at doses that did not consistently produce biochemical effects or anti-tumor activity.[7] The toxicity profile, particularly serositis and neurotoxicity, differs from the more manageable side effects seen in leukemia patients treated with modified schedules like 1-hour infusions.[6][7] The experience with this compound underscores the critical importance of schedule dependency in chemotherapy and suggests that for IMPDH inhibitors to be successful in solid tumors, strategies to improve their therapeutic index are necessary. This could involve the development of novel analogs with more favorable pharmacokinetic and toxicity profiles, or combination therapies that potentiate the anti-tumor effects at lower, more tolerable doses. The co-administration of allopurinol, which was found to be critical for efficacy in leukemia by inhibiting guanine salvage pathways, could also be explored more systematically in solid tumor settings.[2][9]
References
- 1. This compound: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationships between the cytotoxicity of this compound and its metabolism by cultured human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetic study of this compound administered as a 1-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I trial and biochemical evaluation of this compound administered on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical toxicity associated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical issues in chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Tiazofurin Resistance in Hepatoma Cells
Welcome to the technical support center for researchers investigating the mechanisms of Tiazofurin resistance in hepatoma cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound resistance in hepatoma cells.
Q1: What are the primary established mechanisms of this compound resistance in hepatoma cells?
A1: Resistance to this compound in hepatoma cells is a multi-faceted phenomenon involving several key biochemical alterations:
-
Increased IMP Dehydrogenase (IMPDH) Activity: Upregulation of the target enzyme, IMPDH, is a common resistance mechanism. This increase can be 2- to 3-fold in resistant hepatoma cells[1]. IMPDH has two isoforms, with Type II being predominant in malignant cells[2].
-
Altered this compound Metabolism: this compound is a prodrug that must be converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD)[3]. Resistant cells often exhibit reduced activity of NAD pyrophosphorylase, the enzyme responsible for this conversion, leading to lower intracellular TAD concentrations[1][4].
-
Increased Degradation of Active Metabolite: Elevated activity of phosphodiesterases that degrade TAD can also contribute to resistance[5].
-
Reduced Drug Accumulation: Some resistant hepatoma cell lines show decreased uptake of this compound, limiting the amount of drug available for conversion to TAD[1][5].
-
Changes in Nucleotide Pools: Resistant cells may have elevated basal levels of guanylate pools (GTP and dGTP), which can counteract the inhibitory effects of this compound[1].
Q2: How can I establish a this compound-resistant hepatoma cell line in my laboratory?
A2: Generating a this compound-resistant cell line typically involves continuous or pulsed exposure to increasing concentrations of the drug over a period of 3 to 18 months[6][7]. A general protocol is provided in the "Experimental Protocols" section of this guide. It is crucial to start with a low dose and gradually escalate as the cells adapt[8].
Q3: My this compound-resistant hepatoma cells seem to be losing their resistance phenotype over time. What could be the reason?
A3: The stability of the resistant phenotype can vary. In some cases, resistance is a drug-induced metabolic adaptation that can revert in the absence of selective pressure[1]. To maintain the resistant phenotype, it is often necessary to culture the cells in the continuous presence of a low, non-toxic concentration of this compound[8][9]. Regularly verifying the IC50 of the resistant line compared to the parental line is recommended to monitor the stability of the resistance.
Q4: I am not observing a significant difference in IMPDH activity between my sensitive and resistant hepatoma cell lines. What other mechanisms should I investigate?
A4: While increased IMPDH activity is a common mechanism, it is not the only one. If you do not observe a difference in IMPDH activity, you should investigate other potential mechanisms such as:
-
Quantification of intracellular this compound and its active metabolite, TAD, to assess drug uptake and metabolism.
-
Measurement of NAD pyrophosphorylase and TAD phosphodiesterase activities.
-
Analysis of intracellular guanine nucleotide (GTP and dGTP) pools.
-
Investigation of guanine salvage pathway activity.
Troubleshooting Guides
This section provides guidance on common experimental issues encountered when studying this compound resistance.
Troubleshooting Inconsistent IMPDH Activity Assay Results
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in no-enzyme control | Contamination of reagents with NADH or other reducing agents. | Prepare fresh buffers and reagent solutions. Ensure high-purity reagents are used. |
| Low or no enzyme activity detected | Improper cell lysis leading to inactive enzyme. | Use a lysis buffer optimized for enzyme assays (see Experimental Protocols). Keep samples on ice throughout the preparation. Avoid repeated freeze-thaw cycles of the cell lysate. |
| Incorrect assay conditions (pH, temperature). | Ensure the assay buffer is at the correct pH and the reaction is incubated at the recommended temperature (e.g., 37°C). | |
| Insufficient substrate or cofactor (IMP, NAD+). | Verify the concentrations of IMP and NAD+ in your reaction mixture. | |
| High variability between replicates | Inaccurate pipetting, especially of small volumes. | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting errors. |
| Incomplete cell lysis. | Ensure complete cell lysis by visual inspection under a microscope or by trying different lysis methods (e.g., sonication). |
Troubleshooting HPLC Analysis of Nucleotides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure proper ionization of the analytes. | |
| Baseline drift or noise | Air bubbles in the system. | Degas the mobile phase and purge the HPLC system. |
| Contaminated detector flow cell. | Flush the flow cell with an appropriate solvent. | |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of components. | |
| Low or no signal for TAD | Inefficient extraction of nucleotides from cells. | Use a validated extraction protocol (e.g., cold acidic extraction) and ensure complete cell lysis. |
| Degradation of TAD during sample preparation. | Keep samples on ice and process them quickly. The stability of TAD in neutralized perchloric acid extracts should be considered[10]. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound resistance in hepatoma cells.
Table 1: this compound IC50 Values in Sensitive and Resistant Hepatoma Cell Lines
| Cell Line | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference |
| Hepatoma 3924A | 7.5 | >100 (estimated) | >13 | [11] |
| K562 (Leukemia) | 9.1 | 12,000 - 16,000 | ~1300-1750 | [5][12] |
| LLAK (Lewis Lung Carcinoma) | 0.51 | 2.6 (LLTC line) | 5.1 | [13] |
Note: Data for specific this compound-resistant hepatoma cell lines is limited in the public domain. The K562 and LLAK cell lines are included for comparative purposes.
Table 2: Biochemical Alterations in this compound-Resistant Hepatoma 3924A Cells
| Parameter | Change in Resistant vs. Sensitive Cells | Reference |
| IMPDH Activity | 2- to 3-fold increase | [1] |
| Guanylate Pools | 3-fold elevation | [1] |
| This compound Transport | Reduced to 50% | [1] |
| TAD Concentration | Reduced to 50% | [1] |
| NAD Pyrophosphorylase Activity | Decreased to 53% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Generation of a this compound-Resistant Hepatoma Cell Line
This protocol is a general guideline and may require optimization for your specific hepatoma cell line.
-
Determine the initial IC50 of this compound: Culture the parental hepatoma cell line (e.g., HepG2) and perform a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations to determine the IC50 value.
-
Initial Drug Exposure: Start by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Growth: Initially, a significant portion of the cells may die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.
-
Dose Escalation: Once the cells have recovered and are proliferating at a steady rate, gradually increase the concentration of this compound. A 1.5- to 2-fold increase at each step is a common starting point[8].
-
Repeat and Select: Repeat the process of dose escalation and cell recovery. This is a lengthy process that can take several months.
-
Characterize the Resistant Line: Periodically, and once a significantly resistant population is established (e.g., 10-fold higher IC50 than the parental line), perform a cell viability assay to determine the new IC50.
-
Cryopreservation: Cryopreserve cells at different stages of resistance development.
-
Maintenance of Resistance: To maintain the resistant phenotype, continuously culture the cells in a medium containing a sub-lethal concentration of this compound (e.g., the IC10-IC20 of the resistant line)[8].
Protocol 2: IMPDH Activity Assay
This spectrophotometric assay measures the production of NADH, a product of the IMPDH-catalyzed reaction.
-
Cell Lysate Preparation:
-
Wash hepatoma cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in a lysis buffer suitable for enzyme activity assays (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM EDTA, with protease inhibitors).
-
Lyse the cells by sonication or by passing them through a fine-gauge needle.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
IMPDH Reaction:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
150 mM KCl
-
1 mM EDTA
-
0.8 mM NAD+
-
0.8 mM IMP
-
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Initiate the reaction by adding the reaction mixture.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 340 nm (the absorbance maximum for NADH) at 37°C in a kinetic mode for 30-60 minutes.
-
-
Calculation:
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Express the IMPDH activity as nmol of NADH produced per minute per mg of protein.
-
Protocol 3: HPLC Analysis of Intracellular Nucleotide Pools
This protocol provides a general framework for the extraction and analysis of nucleotides, including GTP, dGTP, and the this compound metabolite TAD.
-
Cell Extraction:
-
Culture hepatoma cells to the desired density and treat as required.
-
Rapidly wash the cells with ice-cold PBS.
-
Extract the nucleotides by adding ice-cold 0.4 M perchloric acid.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium bromide) in a phosphate buffer (pH ~6.0) and an organic modifier like acetonitrile or methanol. A published method for TAD analysis uses a gradient of 0.1 M sodium-hydrogen phosphate (pH 5.1) and methanol[7].
-
Detection: UV detection at 254 nm is suitable for most nucleotides.
-
Quantification: Use external standards of known concentrations for each nucleotide (GTP, dGTP, TAD) to generate a standard curve for quantification.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in this compound resistance.
Caption: Metabolic activation of this compound and its inhibitory effect on IMPDH.
Caption: Overview of key mechanisms of this compound resistance in hepatoma cells.
Caption: A typical experimental workflow for studying this compound resistance.
References
- 1. Mechanism of resistance to this compound in hepatoma 3924A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Y12C mutation disrupts IMPDH cytoophidia and alters cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical consequences of resistance to this compound in human myelogenous leukemic K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hindustantimes.com [hindustantimes.com]
- 12. Over-expression of IMPDH2 is associated with tumor progression and poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of HepG2 Cells with High Expression of Multiple Drug-Metabolizing Enzymes for Drug Discovery Research Using a PITCh System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tiazofurin Resistance in K562 Leukemia Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tiazofurin and K562 leukemia cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in K562 cells?
This compound is a C-nucleoside that, once inside the cell, is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).[1][2] TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2][3][4] By inhibiting IMPDH, this compound depletes intracellular pools of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, as well as signal transduction.[1][3] This GTP depletion leads to the induction of differentiation and apoptosis in K562 cells.[5][6]
Q2: What are the known mechanisms of this compound resistance in K562 cells?
The primary mechanism of acquired resistance to this compound in K562 cells is a significant reduction in the intracellular accumulation of the active metabolite, TAD.[7] This is due to two main biochemical alterations:
-
Decreased NAD Pyrophosphorylase Activity: This enzyme is crucial for the conversion of this compound monophosphate to TAD. Resistant K562 cells have been shown to have reduced activity of this enzyme.[7][8]
-
Increased Thiazole-4-carboxamide Adenine Dinucleotide (TAD) Phosphodiesterase Activity: This enzyme degrades TAD. Elevated activity of this phosphodiesterase in resistant cells leads to a faster breakdown of the active drug metabolite.[7]
Importantly, resistance is not typically associated with alterations in the target enzyme, IMPDH, itself.[7]
Q3: My K562 cells have become resistant to this compound. What are my options?
Overcoming this compound resistance often involves combination therapy to target the resistance mechanisms or alternative cellular pathways. Two promising strategies are:
-
Combination with Allopurinol: This combination targets both the de novo and salvage pathways of guanine nucleotide synthesis. This compound inhibits the de novo pathway, while Allopurinol increases plasma hypoxanthine levels, which in turn inhibits the guanine salvage pathway.[1][3][9]
-
Combination with Retinoic Acid: this compound and retinoic acid have been shown to have a synergistic effect in inducing differentiation and cytotoxicity in leukemia cells.[10][11] This combination may be effective even in resistant cells due to their different mechanisms of action.[10][11]
Additionally, resistant cells may exhibit metabolic reprogramming, suggesting that targeting metabolic pathways could be a viable strategy to overcome resistance.[12]
Q4: Are there alternative drugs for this compound-resistant Chronic Myeloid Leukemia (CML)?
For CML that has become resistant to targeted therapies, including tyrosine kinase inhibitors (TKIs), other options are available. Omacetaxine is a non-TKI chemotherapy drug that acts as a protein translation inhibitor and has shown efficacy in patients resistant to two or more TKIs.[13] For TKI-resistant CML, second-generation TKIs like Dasatinib and Nilotinib are also options.[14]
Troubleshooting Guides
Problem 1: I am not observing the expected cytotoxic or differentiation effects of this compound on my K562 cells.
-
Possible Cause 1: Suboptimal Cell Culture Conditions.
-
Troubleshooting: Ensure your K562 cells are in the logarithmic growth phase and maintained at the recommended cell density. Refer to the K562 Cell Culture and Maintenance protocol below.
-
-
Possible Cause 2: Incorrect Drug Concentration.
-
Troubleshooting: Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific K562 cell line, as sensitivity can vary.
-
-
Possible Cause 3: Development of Resistance.
-
Troubleshooting: If the cells were previously responsive to this compound, they may have developed resistance. Consider establishing a resistant cell line for further investigation (see protocol below) and explore combination therapies as described in the FAQs.
-
Problem 2: My results from the MTT assay are not consistent.
-
Possible Cause 1: Uneven Cell Seeding.
-
Troubleshooting: Ensure a homogenous cell suspension before seeding into the microplate. Pipette up and down gently before aliquoting into each well.
-
-
Possible Cause 2: Interference from Phenol Red or Serum.
-
Troubleshooting: Use a serum-free medium during the MTT incubation step. Include a background control (media with MTT but no cells) to subtract from your readings.
-
-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals.
-
Troubleshooting: After adding the solubilization solution, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting before reading the absorbance.
-
Problem 3: I am having difficulty detecting changes in protein expression by Western blot after this compound treatment.
-
Possible Cause 1: Inappropriate Lysis Buffer.
-
Troubleshooting: Use a lysis buffer that is appropriate for the subcellular localization of your protein of interest. Ensure that protease and phosphatase inhibitors are freshly added to the lysis buffer.
-
-
Possible Cause 2: Insufficient Protein Loading.
-
Troubleshooting: Perform a protein concentration assay (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel.
-
-
Possible Cause 3: Suboptimal Antibody Dilution or Incubation Time.
-
Troubleshooting: Optimize the primary and secondary antibody concentrations and incubation times. A common starting point is an overnight incubation of the primary antibody at 4°C.
-
Data Presentation
Table 1: this compound Sensitivity in Sensitive and Resistant K562 Cells
| Cell Line | IC50 of this compound (µM) | Reference |
| K562 (Sensitive) | 9.1 | [7] |
| K562/2 (Resistant) | 12,000 | [7] |
| K562/5 (Resistant) | 16,000 | [7] |
Table 2: Synergistic Effects of Combination Therapies in Leukemia Cells
| Cell Line | Treatment | Effect | Reference |
| HL-60 | This compound + Retinoic Acid | Synergistic induction of differentiation and cytotoxicity | [10][11] |
| K-562 | This compound (10 µM) + Genistein (10 µM) | 5.9-fold increase in differentiation compared to control | [15] |
| Neuroectodermal Tumor Cells | This compound (100 µM) + Hypoxanthine (100 µM) | Synergistic inhibition of tumor cell growth | [16] |
Experimental Protocols
Protocol 1: K562 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing K562 suspension cells.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS)
-
T-25 or T-75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Cell Thawing: Thaw a cryovial of K562 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Monitor cell density every 2-3 days. When the cell density reaches approximately 8 x 10^5 cells/mL, split the culture by diluting the cell suspension with fresh complete growth medium to a density of 2-4 x 10^5 cells/mL.
-
Cell Viability: To assess cell viability, mix a small aliquot of the cell suspension with an equal volume of trypan blue solution and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
Protocol 2: Establishment of this compound-Resistant K562 Cell Line
This protocol describes a method for generating a this compound-resistant K562 cell line through continuous exposure to the drug.
Materials:
-
Logarithmically growing K562 cells
-
This compound stock solution
-
Complete growth medium
-
96-well plates
-
MTT assay reagents
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental K562 cell line using the MTT assay (see Protocol 3).
-
Initial Drug Exposure: Culture K562 cells in complete growth medium containing this compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation: Monitor the cells for growth. Initially, a significant number of cells will die. As the surviving cells begin to proliferate, gradually increase the concentration of this compound in the culture medium.
-
Subculturing: Subculture the cells as they reach confluency, always maintaining the selective pressure of this compound.
-
Resistance Confirmation: After several months of continuous culture with increasing concentrations of this compound, confirm the development of resistance by performing an MTT assay to determine the new IC50. A significant increase in the IC50 value compared to the parental cell line indicates the establishment of a resistant cell line.
-
Resistant Cell Line Maintenance: Maintain the established this compound-resistant K562 cell line in a continuous culture with a maintenance concentration of this compound (typically the highest concentration at which the cells can proliferate steadily).
Protocol 3: Assessing Cell Viability and Drug Sensitivity using MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the IC50 of a drug.
Materials:
-
K562 cells (sensitive or resistant)
-
This compound or other test compounds
-
Complete growth medium
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Drug Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol provides a general procedure for analyzing protein expression levels in K562 cells by Western blotting.
Materials:
-
Treated and untreated K562 cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: Harvest K562 cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the protein bands to determine the relative expression levels of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Mandatory Visualizations
Caption: Metabolic activation of this compound and its inhibitory effect on GTP synthesis.
Caption: Biochemical basis of this compound resistance in K562 cells.
Caption: Rationale for this compound and Allopurinol combination therapy.
Caption: Workflow for determining drug sensitivity in K562 cells.
References
- 1. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targets and markers of selective action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemically targeted therapy of refractory leukemia and myeloid blast crisis of chronic granulocytic leukemia with this compound, a selective blocker of inosine 5'-phosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMP dehydrogenase: inhibition by the anti-leukemic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMP dehydrogenase inhibitor, this compound, induces apoptosis in K562 human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on globin and proto-oncogene expression in K562 erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical consequences of resistance to this compound in human myelogenous leukemic K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique bioactivation of this compound--studies with resistant cells. [imsear.searo.who.int]
- 9. Critical issues in chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound action in leukemia: evidence for down-regulation of oncogenes and synergism with retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic action of this compound and retinoic acid on differentiation and colony formation of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-omic profiling of tyrosine kinase inhibitor-resistant K562 cells suggests metabolic reprogramming to promote cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Treatment Options for Patients With Chronic Myeloid Leukemia Who Are Resistant to or Unable to Tolerate Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic action of this compound and genistein on growth inhibition and differentiation of K-562 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tiazofurin Efficacy with Retinoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of Tiazofurin and retinoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synergistic effect of this compound and retinoic acid?
A1: The synergy between this compound and retinoic acid stems from their distinct but complementary mechanisms of action. This compound's active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[1][2] This leads to a reduction in intracellular guanosine triphosphate (GTP) pools, which in turn down-regulates the expression of oncogenes like c-Ki-ras and myc.[1][3][4] Retinoic acid, on the other hand, induces cell differentiation and down-regulates the myc oncogene through a separate pathway that is not affected by guanosine supplementation.[3][4] By targeting different critical pathways, the combination of these two agents results in a synergistic inhibition of cancer cell growth and induction of differentiation.[3][4]
Q2: In which cancer cell lines has this synergistic effect been observed?
A2: The synergistic action of this compound and retinoic acid has been notably documented in HL-60 human promyelocytic leukemia cells, where the combination effectively induces differentiation and inhibits colony formation.[3][4] Preclinical studies have also suggested the potential for combining this compound with other differentiation-inducing agents in other cancer types.[5]
Q3: How does the combination of this compound and retinoic acid affect key signaling pathways?
A3: this compound primarily impacts the GTP-dependent signaling pathways by depleting the intracellular GTP pool. This leads to the downregulation of oncogenes such as ras and myc.[1][4] Retinoic acid binds to its nuclear receptors (RAR and RXR), which then act as transcription factors to regulate the expression of genes involved in cell differentiation.[6][7] The combined treatment leads to a more potent downregulation of oncogenic signaling and a stronger push towards cell differentiation than either agent alone.[3][4]
Q4: What are the potential mechanisms of resistance to this compound?
A4: Resistance to this compound can develop through several biochemical adaptations. These include increased activity of the target enzyme, IMP dehydrogenase, and an expansion of the guanylate salvage pathway, which can bypass the block in de novo synthesis.[8] Other mechanisms may involve reduced transport of this compound into the cell and decreased activity of NAD pyrophosphorylase, the enzyme responsible for converting this compound to its active metabolite, TAD.[8][9]
Troubleshooting Guide
Issue 1: Suboptimal synergistic effect observed in combination experiments.
-
Possible Cause 1: Drug Concentrations. The concentrations of this compound and retinoic acid may not be optimal for the specific cell line being used.
-
Solution: Perform a dose-response matrix experiment to determine the optimal concentrations of both drugs. Start with a broad range of concentrations for each drug and then narrow down to the range that shows the most significant synergistic effect.
-
-
Possible Cause 2: Timing of Drug Addition. The sequence and timing of drug administration can influence the outcome.
-
Solution: In some experimental systems, sequential administration may be more effective than simultaneous addition. For example, pre-treating cells with one agent before adding the second could enhance the overall effect. One study on a different combination therapy involving this compound added the second agent 12 hours after this compound administration, corresponding to the time of maximal GTP depletion.[10]
-
-
Possible Cause 3: Cell Culture Conditions. The presence or absence of certain components in the cell culture medium can affect the stability and bioavailability of the drugs, particularly retinoic acid.
-
Solution: Retinoic acid is known to be unstable and can adhere to plastic surfaces. Ensure that experiments are conducted in the presence of a protein source, such as fetal calf serum (FCS) or bovine serum albumin (BSA), to improve its stability and bioavailability.[11]
-
Issue 2: High variability in experimental replicates.
-
Possible Cause 1: Retinoic Acid Degradation. Retinoic acid is light-sensitive and can degrade over time, leading to inconsistent results.
-
Solution: Prepare fresh solutions of retinoic acid for each experiment and protect them from light. Store stock solutions at -80°C and minimize freeze-thaw cycles.
-
-
Possible Cause 2: Cell Density. The initial cell seeding density can impact the cellular response to treatment.
-
Solution: Standardize the cell seeding density across all experiments and ensure that cells are in the logarithmic growth phase at the time of treatment.
-
Issue 3: Unexpected cytotoxicity in control groups.
-
Possible Cause 1: Solvent Toxicity. The solvents used to dissolve this compound and retinoic acid (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure that the final concentration of the solvent in the culture medium is consistent across all wells, including the vehicle control, and is below the toxic threshold for the specific cell line.
-
Quantitative Data Summary
Table 1: IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LA-N-1 | Neuroblastoma | 2.2 | [12] |
| K-562 | Leukemia | 7 | [10] |
| OVCAR-5 | Ovarian Carcinoma | Not specified, but used in combination | [13] |
| PANC-1 | Pancreatic Carcinoma | Not specified, but used in combination | [13] |
| Hepatoma 3924A | Hepatoma | Not specified, but used in combination | [13] |
| LA-N-5 | Neuroblastoma | 550 | [12] |
Table 2: Concentrations for 50% Differentiation Induction in K-562 Cells
| Agent | Concentration (µM) | Reference |
| This compound | 35 | [10] |
| Genistein* | 45 | [10] |
*Note: Data for retinoic acid in a similar context was not available in the initial search results, so data for another differentiation-inducing agent, genistein, is provided for context.
Experimental Protocols
1. Cell Viability and Proliferation Assay (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, retinoic acid, or the combination. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[14]
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Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
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Absorbance Measurement: Mix thoroughly and measure the absorbance at a wavelength of 570 nm.
2. Cell Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction Assay for HL-60 cells)
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Cell Culture and Treatment: Culture HL-60 cells in suspension and treat with this compound, retinoic acid, or the combination for a specified period (e.g., 72-96 hours).
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Cell Harvesting: Harvest the cells by centrifugation and wash with PBS.
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NBT Staining: Resuspend the cells in a solution containing NBT and a stimulant such as 12-O-tetradecanoylphorbol-13-acetate (TPA).
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Incubation: Incubate at 37°C for 20-30 minutes.
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Microscopic Analysis: Count the number of cells containing blue-black formazan deposits (indicating differentiation) under a light microscope. A minimum of 200 cells should be counted per sample.
Visualizations
References
- 1. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the IMP-dehydrogenase inhibitor, this compound, in bcr-abl positive acute myelogenous leukemia. Part II. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic action of this compound and retinoic acid on differentiation and colony formation of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound action in leukemia: evidence for down-regulation of oncogenes and synergism with retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical issues in chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 7. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of resistance to this compound in hepatoma 3924A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical mechanisms of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic action of this compound and genistein on growth inhibition and differentiation of K-562 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic action of this compound and difluorodeoxycytidine on differentiation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting unexpected results in Tiazofurin experiments
Welcome to the Tiazofurin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate potential challenges and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that, once inside a cell, is converted into its active metabolite, Thiazole-4-carboxamide Adenine Dinucleotide (TAD).[1] TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2] By inhibiting IMPDH, this compound depletes intracellular pools of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and other critical cellular processes. This ultimately leads to the inhibition of cell proliferation and can induce apoptosis.[1][3]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is soluble in water and phosphate-buffered saline (PBS). For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in sterile PBS or cell culture medium without serum. The stock solution should be filter-sterilized and can be stored in aliquots at -20°C for several months. Avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium.
Q3: What are the typical effective concentrations of this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line's sensitivity. IC50 values (the concentration that inhibits 50% of cell growth) can range from nanomolar to high micromolar. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value or Apparent Drug Resistance
If you observe that your cells require a much higher concentration of this compound than anticipated, or if they develop resistance over time, consider the following potential causes and solutions.
Potential Causes:
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Low expression of NAD pyrophosphorylase: This enzyme is crucial for converting this compound to its active metabolite, TAD.
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High expression of TAD-phosphodiesterase: This enzyme degrades TAD, reducing its intracellular concentration.
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Reduced this compound transport into the cells.
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Increased activity of the target enzyme, IMP dehydrogenase.
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Spontaneous emergence of resistant clones in the cell population. [4]
Troubleshooting Steps:
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Confirm Cell Line Identity and Purity: Ensure your cell line is correct and free from cross-contamination.
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Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular responses to drugs. Regularly test your cultures for mycoplasma.
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Measure Enzyme Activities: If possible, perform enzymatic assays to measure the activity of NAD pyrophosphorylase and TAD-phosphodiesterase in your cells.
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Assess IMPDH Expression and Activity: Use Western blotting or an IMPDH activity assay to check for overexpression or increased activity of the target enzyme.
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Evaluate Drug Uptake: If feasible, use radiolabeled this compound or other methods to assess its uptake by the cells.
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Establish a New Baseline: If you suspect the emergence of resistance, compare the IC50 of your current cell stock to a freshly thawed, low-passage aliquot of the same cell line.
Issue 2: Inconsistent or Non-Reproducible Results in Viability Assays
Variability between experiments is a common challenge. The following steps can help improve the consistency of your this compound experiments.
Potential Causes:
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Inconsistent cell seeding density.
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Variations in drug preparation and dilution.
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Edge effects in multi-well plates.
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Fluctuations in incubator conditions (temperature, CO2, humidity).
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Interference of this compound with the viability assay reagent.
Troubleshooting Steps:
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Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and viability stain (e.g., trypan blue) for accuracy.
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Precise Drug Dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
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Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
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Monitor Incubator Performance: Regularly check and calibrate your incubator to maintain stable conditions.
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Validate Viability Assay: Run control experiments to ensure that this compound itself does not directly react with your viability assay reagent (e.g., MTT, resazurin). This can be done by adding this compound to cell-free wells containing the reagent.
Issue 3: Unexpected Morphological Changes in Cells
This compound treatment can induce changes in cell morphology, which may or may not be directly related to its cytotoxic effects.
Potential Observations and Interpretations:
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Increased cell size and flattened appearance: This can be a sign of cell cycle arrest, as cells may continue to grow in size without dividing.
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Detachment from the culture surface and rounding: This is often an indication of apoptosis or cell death.
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Formation of intracellular vesicles: This could be related to various cellular stress responses.
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Induction of differentiation: In some cancer cell lines, this compound has been shown to induce differentiation, which is accompanied by significant morphological changes.[5]
Investigative Actions:
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Document Changes: Capture images of the morphological changes at different time points and this compound concentrations.
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Assess Cell Cycle: Use flow cytometry to analyze the cell cycle distribution of treated cells to determine if there is an arrest at a specific phase.
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Apoptosis Assays: Employ assays such as Annexin V/PI staining or caspase activity assays to confirm if the observed morphological changes are due to apoptosis.
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Differentiation Markers: If differentiation is suspected, analyze the expression of relevant differentiation markers by Western blot, qPCR, or immunofluorescence.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | Varies | [5] |
| HT168-M1 | Human Melanoma | >60 (low anti-proliferative effect) | [6] |
| 3LL-HH | Murine Lung Carcinoma | 15-60 | [6] |
| MCF-7 | Breast Cancer | ~0.004 (for a 2'-azido derivative) | [3] |
| Raji | Burkitt's Lymphoma | ~0.004-0.007 (for analogues) | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex briefly to dissolve the powder completely.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.
Protocol 2: Cell Viability Assay using MTT
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., PBS).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: IMP Dehydrogenase (IMPDH) Activity Assay
This protocol is based on the spectrophotometric measurement of NADH production.
-
Cell Lysate Preparation:
-
Harvest cells and wash them with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., 100 mM Tris-HCl, pH 8.0), a source of NAD+ (e.g., 1 mM), and the cell lysate.
-
Include a blank control without the substrate (IMP).
-
To initiate the reaction, add the substrate, inosine 5'-monophosphate (IMP), to a final concentration of (e.g., 0.5 mM).
-
-
Kinetic Measurement:
-
Immediately start measuring the increase in absorbance at 340 nm (the absorbance maximum for NADH) at regular intervals for a set period (e.g., every 30 seconds for 10-15 minutes) using a microplate reader with kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance per minute).
-
The specific activity of IMPDH can be calculated using the Beer-Lambert law and normalized to the protein concentration of the lysate.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antitumour activity of this compound analogues with nitrogen functionalities at the C-2' position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of cultured Lewis lung carcinoma cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces a down-modulation of ICAM-1 expression on K562 target cells impairing NK adhesion and killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antitumor effect of this compound (TR) consists of anti-proliferative and anti-invasive elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure based design, synthesis and in vitro antitumour activity of this compound stereoisomers with nitrogen functions at the C-2' or C-3' positions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility of Tiazofurin for in vitro studies
Technical Support Center: Tiazofurin
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving and using this compound in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a prodrug and an inhibitor of the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2] In sensitive cells, this compound is converted into its active metabolite, Thiazole-4-Carboxamide Adenine Dinucleotide (TAD).[3][4][5] TAD is an analogue of NAD and tightly binds to IMPDH, inhibiting its activity.[3][6] This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a critical rate-limiting step in the de novo synthesis of guanine nucleotides.[1] The ultimate result is the depletion of intracellular guanosine triphosphate (GTP), which can lead to the downregulation of oncogenes and induce maturation in cancer cells.[3]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is soluble in water.[7] For many in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions of water-insoluble or sparingly soluble compounds.[8] While specific quantitative data for this compound in solvents other than water is not consistently published, the following table provides guidance based on available data and common laboratory practices.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Soluble[7] | Solution is stable for 24 hours with less than 1% decomposition.[7] |
| DMSO | Commonly used | A standard solvent for preparing high-concentration stock solutions for in vitro assays.[8] Final concentration in media should be kept low (typically ≤0.5%) to avoid cytotoxicity.[8][9] |
| Ethanol | May be used | Some compounds can be dissolved in ethanol, but it can be more cytotoxic to cells than DMSO.[9][10] Always run a vehicle control. |
Q3: How should I prepare a stock solution of this compound?
Preparing a concentrated stock solution in an appropriate solvent is standard procedure to ensure accurate and repeatable dilutions into your final culture medium.[11]
Experimental Protocols: Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Aseptically handle this compound powder and all materials in a laminar flow hood.
-
Weighing: Carefully weigh out the desired amount of this compound powder (Molecular Weight: 260.27 g/mol [7]). For 1 mL of a 10 mM stock, weigh 2.60 mg.
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO to the powder.
-
Solubilization: Vortex the solution thoroughly. If needed, you may gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the vial is tightly capped.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Q4: Can I dissolve this compound directly into my cell culture medium?
It is not recommended. Directly dissolving compounds into aqueous culture medium can be difficult and lead to inaccurate concentrations. The limited solubility of many compounds in buffered, high-salt solutions like culture media can result in precipitation.[12] The standard and recommended practice is to first prepare a highly concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the medium.[11]
Troubleshooting Guide
Problem: My this compound precipitated after I added it to the cell culture medium.
Precipitation upon dilution into aqueous media is a common issue, often occurring when the concentration of the compound exceeds its solubility limit in the final solution.[12] The presence of salts, proteins, and other components in the media can further reduce solubility.[13][14]
Recommended Actions:
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and do not necessarily prevent the compound from precipitating out of the aqueous solution.[8][12]
-
Improve Dilution Technique: When preparing your working solution, add the stock solution to the culture medium, not the other way around. Add the small volume of stock dropwise into the vortex or while gently swirling the medium. This rapid dispersal can prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility. Avoid overheating, which can degrade media components.[13]
-
Reduce Final Concentration: Your desired experimental concentration may be above the solubility limit of this compound in the complex environment of your culture medium. Try working with a lower final concentration.
-
Prepare Fresh Solutions: Do not use stock solutions that have undergone multiple freeze-thaw cycles, as this can promote compound precipitation within the stock itself.[13] Prepare working solutions fresh for each experiment from a properly stored aliquot of the stock solution.
References
- 1. This compound: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of this compound (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H12N2O5S | CID 457954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. phytotechlab.com [phytotechlab.com]
- 12. researchgate.net [researchgate.net]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Tiazofurin-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Tiazofurin-induced cytotoxicity in normal cells during pre-clinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal (non-cancerous) control cell lines. | This compound's mechanism of action, depletion of GTP pools, is not entirely specific to cancer cells and can affect proliferating normal cells. | - Reduce this compound Concentration: Titrate this compound to the lowest effective concentration that maintains anti-cancer activity in your cancer cell lines while minimizing toxicity in normal cells.- Guanosine Rescue: Supplement the culture medium of normal cells with guanosine. Guanosine can replenish GTP pools through the salvage pathway, thereby mitigating this compound's cytotoxic effects.[1][2] Start with a concentration of 100 µM guanosine and optimize as needed.[2]- Optimize Exposure Time: Reduce the duration of this compound exposure for normal cells, if experimentally feasible. |
| Inconsistent anti-tumor effect of this compound. | The conversion of this compound to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), can vary between cell lines.[3] | - Verify IMPDH Activity: Ensure the target cancer cells have sufficient inosine monophosphate dehydrogenase (IMPDH) activity, the enzyme this compound targets.[4]- Measure Intracellular TAD: If possible, quantify the intracellular concentration of TAD to confirm the metabolic activation of this compound in your cancer cell lines.- Combination Therapy: Consider co-treatment with allopurinol. Allopurinol can enhance this compound's efficacy by inhibiting the guanine salvage pathway, making cancer cells more reliant on the de novo GTP synthesis that this compound blocks.[5][6] |
| Difficulty in assessing this compound-induced cytotoxicity. | Standard short-term cytotoxicity assays (e.g., MTT, LDH) may not fully capture the cytostatic and long-term effects of this compound. | - Colony Formation Assay: Utilize a colony formation (clonogenic) assay to assess the long-term impact of this compound on cell proliferation and survival.[7]- Cell Cycle Analysis: Perform flow cytometry to analyze the effects of this compound on cell cycle progression. This compound can induce cell cycle arrest, which is a key aspect of its mechanism.[7] |
| Unexpected side effects in animal models. | This compound can have systemic toxicity, including myelosuppression, neurotoxicity, and cardiotoxicity.[4][8] | - Dose and Schedule Optimization: Experiment with different dosing schedules (e.g., intermittent vs. continuous) to find a regimen that maximizes anti-tumor activity while minimizing systemic toxicity.[8]- Biochemical Monitoring: Monitor biochemical markers of toxicity in treated animals, such as complete blood counts and serum markers for liver and kidney function.- Combination Therapy with Protective Agents: In animal models, consider systemic administration of agents that could potentially mitigate side effects, informed by in vitro rescue experiments (e.g., guanosine). |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced cytotoxicity?
This compound is a C-nucleoside that, once inside a cell, is converted to an active metabolite called thiazole-4-carboxamide adenine dinucleotide (TAD).[5] TAD is a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GTP).[2][4] By inhibiting IMPDH, this compound leads to a significant depletion of intracellular GTP pools.[5] Since GTP is essential for DNA and RNA synthesis, signal transduction, and other vital cellular processes, its depletion leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.[1]
2. Why does this compound also affect normal cells?
While many cancer cells have elevated IMPDH activity and are therefore more sensitive to this compound, the drug's mechanism is not entirely tumor-specific.[4] Normal proliferating cells also rely on the de novo GTP synthesis pathway for their growth and survival. Consequently, this compound can also induce cytotoxicity in normal cell populations, which is a major limitation in its clinical use.[4]
3. How can I selectively protect normal cells from this compound in my experiments?
A key strategy is to exploit the purine salvage pathways. While this compound blocks the de novo synthesis of GTP, cells can still produce GTP through the salvage pathway if provided with the necessary precursors. Supplementing the culture medium of your normal control cells with guanosine can help them bypass the this compound-induced block and maintain their intracellular GTP pools, thus reducing cytotoxicity.[1][2]
4. What is the role of allopurinol when used in combination with this compound?
Allopurinol is an inhibitor of xanthine oxidase, which leads to an accumulation of hypoxanthine.[5] Hypoxanthine, in turn, can inhibit the guanine salvage pathway.[5][9] By co-administering allopurinol with this compound, the salvage pathway is suppressed, making cancer cells more dependent on the de novo GTP synthesis pathway that this compound inhibits. This combination can synergistically enhance the anti-tumor effect of this compound.[5][6]
5. What are the key downstream signaling pathways affected by this compound?
The primary effect of this compound is the depletion of GTP. This has several downstream consequences:
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G-protein Signaling: GTP is crucial for the function of G-proteins, which are key regulators of numerous signaling pathways. This compound treatment can lead to impaired G-protein-mediated signal transduction.[10]
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Oncogene Expression: this compound has been shown to down-regulate the expression of oncogenes such as ras and myc.[5]
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Glycoprotein Synthesis: The synthesis of glycoproteins can be altered by this compound, likely due to the role of GTP in the formation of nucleotide sugar precursors.[2]
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LLAK | Lewis Lung Carcinoma | 0.51 | [7] |
| LLTC | Lewis Lung Carcinoma | 2.6 | [7] |
| LA-N-1 | Neuroblastoma | 2.2 | [6] |
| HT-29 | Colon Carcinoma | 35 | [11] |
| LA-N-5 | Neuroblastoma | 550 | [6] |
| MM-96 | Human Melanoma | Highly Resistant | [7] |
Experimental Protocols
IMPDH Activity Assay (Spectrophotometric Method)
This protocol is adapted from commercially available kits and literature.[12][13][14]
Principle: The activity of IMPDH is measured by monitoring the production of its product, xanthosine monophosphate (XMP), and the concurrent reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm.
Materials:
-
Cell lysate
-
Reaction Buffer: 50 mM KH₂PO₄ (pH 8.5), 5 mM DTT
-
Substrate Solution: 1 mM IMP in Reaction Buffer
-
Cofactor Solution: 40 mM NAD+ in Reaction Buffer
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare cell lysates from control and this compound-treated cells in a suitable lysis buffer. Determine the protein concentration of each lysate.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add the Reaction Buffer to a final volume of 180 µL.
-
Add 20 µL of the Substrate Solution (IMP) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 5 µL of the Cofactor Solution (NAD+).
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for at least 30 minutes, taking readings every 1-2 minutes.
-
The rate of increase in absorbance at 340 nm is proportional to the IMPDH activity.
Measurement of Intracellular GTP Pools by HPLC
This is a representative protocol based on established methods for nucleotide analysis.[15][16][17]
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify intracellular nucleotides.
Materials:
-
Cell pellets
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K₂CO₃), 2 M
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile Phase: Phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium phosphate)
Procedure:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet by adding a known volume of ice-cold 0.4 M PCA.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant (acidic extract).
-
Neutralize the extract by adding K₂CO₃ dropwise until the pH is between 6.5 and 7.5.
-
Centrifuge to remove the precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered extract onto the HPLC system.
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Separate the nucleotides using a gradient elution with the mobile phase.
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Detect the nucleotides by their UV absorbance at 254 nm.
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Quantify the GTP peak by comparing its area to a standard curve generated with known concentrations of GTP.
Visualizations
References
- 1. IMP dehydrogenase inhibitor, this compound, induces apoptosis in K562 human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the inhibitors of IMP dehydrogenase, this compound and mycophenolic acid, on glycoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationships between the cytotoxicity of this compound and its metabolism by cultured human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance of cultured Lewis lung carcinoma cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I trial and biochemical evaluation of this compound administered on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Critical issues in chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on guanine nucleotide binding regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of this compound in human colon carcinoma HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 13. bmrservice.com [bmrservice.com]
- 14. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accurate measurement of nicotinamide adenine dinucleotide (NAD⁺) with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tiazofurin and Difluorodeoxycytidine Synergistic Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for conducting synergistic studies with Tiazofurin and difluorodeoxycytidine (gemcitabine).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergistic action between this compound and difluorodeoxycytidine?
A1: this compound is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP). Difluorodeoxycytidine, a nucleoside analog, is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. The synergy arises from the dual blockade of nucleotide metabolism and DNA replication. This compound's depletion of GTP pools may enhance the incorporation of the fraudulent difluorodeoxycytidine triphosphate into DNA, leading to increased cytotoxicity.
Q2: How is the synergy between this compound and difluorodeoxycytidine quantified?
A2: The synergy is typically quantified using the Combination Index (CI) method developed by Chou and Talalay. This method is based on the median-effect principle and provides a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Q3: What are the expected IC50 values for this compound and difluorodeoxycytidine in cancer cell lines?
A3: The IC50 values can vary significantly depending on the cell line. Based on published data, the following are some reported approximate IC50 values:
| Cell Line | This compound (µM) | Difluorodeoxycytidine (nM) |
| HL-60 (human promyelocytic leukemia) | Not specified | 4[1] |
| OVCAR-5 (human ovarian carcinoma) | Not specified | 25[1] |
| PANC-1 (human pancreatic carcinoma) | Not specified | 2[1] |
| Rat Hepatoma 3924A | Not specified | 22[1] |
Note: These values are for single-agent treatments and serve as a starting point for designing synergy experiments. The optimal concentrations for synergistic effects will need to be determined experimentally.
Experimental Protocols
Cell Viability Assay to Determine Synergy (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the synergistic cytotoxic effects of this compound and difluorodeoxycytidine.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound (stock solution in DMSO or PBS)
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Difluorodeoxycytidine (gemcitabine) (stock solution in sterile water or PBS)
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96-well plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
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Multichannel pipette
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Plate reader (570 nm wavelength)
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Drug Preparation: Prepare serial dilutions of this compound and difluorodeoxycytidine, both alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
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Cell Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the drugs (single agents or combinations) to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) values based on the dose-effect curves of the single agents and their combination.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the drug combination using flow cytometry.
Materials:
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Cells treated with this compound, difluorodeoxycytidine, or the combination.
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the drugs for the desired time point (e.g., 48 hours). Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Inconsistent IC50 values | Cell passage number, seeding density variation, reagent variability. | Use cells within a consistent passage range. Ensure accurate and uniform cell seeding. Prepare fresh reagents and use calibrated pipettes. |
| High variability in synergy results (CI values) | Inaccurate drug concentrations, improper experimental setup (e.g., non-constant ratio of drugs). | Double-check the dilutions of your drug stocks. For initial synergy screening, maintain a constant ratio of the two drugs based on their IC50 values. |
| MTT assay: High background or low signal | Contamination, incorrect incubation times, cell death before MTT addition. | Check for microbial contamination. Optimize incubation times for your specific cell line. Ensure cells are viable at the time of MTT addition. |
| Apoptosis assay: High percentage of necrotic cells in control | Rough handling of cells during harvesting or staining. | Handle cells gently. Avoid vigorous vortexing. Ensure all centrifugation steps are at appropriate speeds. |
| Unexpected antagonistic effect | The chosen concentrations are not in the synergistic range, or the drugs have antagonistic interactions in the specific cell line. | Perform a dose-matrix experiment with a wider range of concentrations for both drugs to identify the synergistic window. |
Visualizations
Experimental Workflow for Synergy Determination
Caption: Workflow for determining the synergistic effect of this compound and difluorodeoxycytidine.
Signaling Pathway of Synergistic Action
Caption: Putative signaling pathway for the synergistic action of this compound and difluorodeoxycytidine.
References
addressing Tiazofurin instability in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiazofurin, focusing on its instability in long-term cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during long-term cell culture experiments involving this compound.
Q1: My this compound treatment shows diminishing effects over several days in my long-term cell culture. What are the potential causes?
A1: Diminished efficacy of this compound in long-term cultures can stem from several factors related to its stability and cellular mechanisms. The primary reasons include:
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Chemical Instability in Aqueous Solutions: this compound can degrade in cell culture media over time. While it is relatively stable in water for 24 hours with less than 1% decomposition, the complex composition of cell culture media (with varying pH, presence of enzymes, and other components) can accelerate its degradation over several days.[1]
-
Cellular Metabolism and Resistance: Cells can develop resistance to this compound. This can be due to a decreased ability to convert this compound into its active form, thiazole-4-carboxamide adenine dinucleotide (TAD), or an increased degradation of TAD by cellular phosphodiesterases.[2][3][4]
-
Initial Cell Seeding Density: The initial number of cells can influence the apparent efficacy of the drug. High cell densities may lead to a more rapid depletion of the active compound from the medium.
Q2: I suspect my this compound is degrading in the cell culture medium. How can I confirm this?
A2: To confirm the degradation of this compound in your specific cell culture setup, you can perform a stability study. A general approach involves:
-
Prepare a this compound-supplemented medium: Add this compound to your complete cell culture medium at the final concentration used in your experiments.
-
Incubate under experimental conditions: Place the medium in your cell culture incubator (e.g., 37°C, 5% CO2) for the duration of your typical long-term experiment.
-
Collect samples at different time points: Take aliquots of the medium at various time points (e.g., 0, 24, 48, 72 hours).
-
Analyze this compound concentration: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound in the collected samples. A decrease in concentration over time indicates degradation.
Q3: What are the best practices for preparing and storing this compound to maximize its stability for long-term use?
A3: Proper preparation and storage are crucial for maintaining this compound's potency.
-
Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent like sterile water or DMSO. It is recommended to make single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the stock solution aliquots at -20°C or -80°C in the dark.[5] this compound as a solid is stable when stored in a dry and dark place.[6]
-
Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before each experiment or media change. Avoid storing diluted this compound solutions for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug, meaning it is inactive until it is metabolized within the cell.[1] It is converted into its active form, thiazole-4-carboxamide adenine dinucleotide (TAD).[7] TAD is a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is a key enzyme in the de novo synthesis of guanine nucleotides.[7][8][9] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and other cellular processes, ultimately leading to the inhibition of cell growth.[7][8]
Q2: What factors can influence the stability of this compound in my experiments?
A2: Several factors can affect the stability of this compound in a cell culture setting:
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[10]
-
pH: The pH of the cell culture medium can influence the rate of hydrolysis of this compound. Solutions of the related compound NAD+ are known to decompose rapidly in acidic or alkaline conditions.[6]
-
Light: Exposure to light can cause photodegradation of some chemical compounds. It is good practice to protect this compound solutions from light.
-
Enzymatic Degradation: Cell-secreted or contaminating enzymes in the culture medium could potentially degrade this compound.
Q3: How often should I replace the this compound-containing medium in my long-term culture?
A3: Given the potential for degradation, it is advisable to replace the medium with freshly prepared this compound-containing medium every 24 to 48 hours. This ensures that the cells are consistently exposed to the desired concentration of the active compound. The optimal frequency may depend on the specific cell line and experimental duration.
Data Summary
Table 1: this compound Stability Profile
| Condition | Stability | Reference |
| Bulk (solid) | Stable for 30 days at 60°C in the dark. | [1] |
| In Water | < 1% decomposition over 24 hours. | [1] |
| In Cell Culture Media | Stability is variable and should be determined empirically. |
Table 2: Factors Influencing this compound Efficacy
| Factor | Effect on Efficacy | Reference |
| Cellular Metabolism | ||
| NAD Pyrophosphorylase Activity | Higher activity leads to increased conversion to active TAD, enhancing efficacy. | [3][4] |
| Phosphodiesterase Activity | Higher activity leads to increased degradation of active TAD, reducing efficacy. | [2][3][4] |
| Experimental Conditions | ||
| Frequency of Media Change | More frequent changes with fresh this compound can counteract degradation and maintain efficacy. | |
| Cell Density | High cell density may increase the rate of drug metabolism and depletion. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Preparation: Prepare a sufficient volume of your complete cell culture medium containing this compound at the final experimental concentration.
-
Incubation: Place a portion of the this compound-containing medium in a sterile, sealed container (e.g., a centrifuge tube) and incubate it under your standard cell culture conditions (37°C, 5% CO2).
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Sampling: At predetermined time points (e.g., 0, 8, 24, 48, and 72 hours), remove an aliquot of the medium and store it at -80°C until analysis.
-
Analysis: Thaw the samples and analyze the concentration of this compound using a validated HPLC method.
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its degradation rate in your specific medium and conditions.
Visualizations
Caption: this compound's intracellular activation pathway.
Caption: Recommended workflow for long-term cell culture experiments with this compound.
Caption: Troubleshooting flowchart for reduced this compound efficacy.
References
- 1. This compound | C9H12N2O5S | CID 457954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of this compound (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationships between the cytotoxicity of this compound and its metabolism by cultured human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships between the cytotoxicity of this compound and its metabolism by cultured human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 7. Facebook [cancer.gov]
- 8. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. scitechnol.com [scitechnol.com]
Technical Support Center: Managing Off-Target Effects of Tiazofurin In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiazofurin in in vivo experiments. The information is designed to help manage and mitigate potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary off-target effects of this compound observed in vivo?
A1: this compound, an inhibitor of inosine monophosphate dehydrogenase (IMPDH), primarily affects rapidly proliferating cells due to the depletion of guanosine triphosphate (GTP). Based on preclinical and clinical studies, the main off-target toxicities observed in vivo include:
-
Myelosuppression: A decrease in bone marrow cellularity, leading to reduced production of blood cells.
-
Hepatotoxicity: Liver damage, which may be indicated by elevated liver enzymes.
-
Nephrotoxicity: Kidney damage.[1]
-
Neurotoxicity: Effects on the central and peripheral nervous systems.
-
Cardiotoxicity: Including conditions such as pleuropericarditis.
-
Gastrointestinal Toxicity: Nausea and vomiting have been reported.
-
Cutaneous Toxicity: Skin rashes may occur.
Q2: An animal in my this compound study is showing signs of neurotoxicity (e.g., tremors, ataxia, lethargy). What should I do?
A2: Immediate action is crucial when neurotoxicity is suspected.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to consider reducing the dose of this compound. Neurotoxicity is often dose-dependent.
-
Temporary Discontinuation: Depending on the severity of the symptoms, temporarily halting the administration of this compound may be necessary to allow the animal to recover.
-
Supportive Care: Ensure the animal has easy access to food and water. Provide a comfortable and stress-free environment.
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Neurobehavioral Assessment: If symptoms persist or for a more thorough investigation, a neurobehavioral assessment can be performed. A detailed protocol for this is provided below.
-
Histopathological Analysis: At the end of the study, or if the animal is euthanized, perform a histopathological examination of the brain and nerve tissues to assess for any morphological changes.
Q3: How can I monitor for potential cardiotoxicity in my this compound-treated animal models?
A3: Monitoring for cardiotoxicity is essential, especially in longer-term studies.
Monitoring Protocol:
-
Regular Physical Examination: Monitor for signs of respiratory distress, edema, and changes in activity levels.
-
Echocardiography: Non-invasive echocardiography can be used to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening (FS). A significant decrease in these parameters can indicate cardiotoxicity.
-
Electrocardiogram (ECG): ECG can detect arrhythmias and other electrical abnormalities in the heart.
-
Biomarker Analysis: At the time of sacrifice, collect blood samples to measure cardiac biomarkers such as troponin I (cTnI) and B-type natriuretic peptide (BNP). Elevated levels of these markers are indicative of cardiac damage.
-
Histopathology: Perform a thorough histological examination of the heart tissue to look for signs of inflammation, fibrosis, or myocyte damage.
Q4: I am observing significant weight loss and lethargy in my animals. How can I determine if this is a general toxicity or a specific off-target effect?
A4: Weight loss and lethargy are common signs of toxicity. To differentiate the cause:
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Blood Analysis: Perform a complete blood count (CBC) to check for myelosuppression (anemia, leukopenia, thrombocytopenia). Conduct a serum chemistry panel to assess liver (ALT, AST) and kidney (BUN, creatinine) function.
-
Biochemical Marker Analysis: Measure the levels of GTP in relevant tissues (e.g., tumor, liver, bone marrow). A significant decrease in GTP levels is a direct indicator of this compound's on-target effect, but excessive depletion in healthy tissues can lead to off-target toxicity.
-
Combination Therapy with Allopurinol: Consider the co-administration of allopurinol. Allopurinol can enhance the therapeutic efficacy of this compound by inhibiting the guanine salvage pathway, potentially allowing for a lower, less toxic dose of this compound to be used.[2][3][4]
Quantitative Toxicity Data
While specific LD50 and No Observed Adverse Effect Level (NOAEL) values for this compound in various preclinical models are not consistently reported across publicly available literature, the following table summarizes key dosage information from published studies. Researchers should perform dose-finding studies for their specific animal model and experimental conditions.
| Animal Model | Drug/Combination | Dosage | Observed Effect/Toxicity | Reference |
| Rat | This compound | 200 mg/kg (single i.p. injection) | Depression of IMP dehydrogenase activity to 20% by 2 hours, with recovery by 48-72 hours. Decreased bone marrow cellularity, reaching a nadir at 24 hours and returning to normal by 72 hours. | [5] |
| Mouse (P388 Leukemia) | This compound | 500 mg/kg/dose (i.p. daily for 9 days) | Optimal nontoxic single-agent dosage for antitumor activity. | [6] |
| Mouse (P388 Leukemia) | This compound + Cisplatin | 330 mg/kg this compound + 0.58 mg/kg Cisplatin (i.p. daily for 9 days) | Optimal nontoxic combination dosage for synergistic antitumor effect. | [6] |
| Mouse (P388 Leukemia) | This compound + 6-thioguanine | 100 mg/kg this compound + 0.8 mg/kg 6-thioguanine (i.p. daily for 9 days) | Optimal nontoxic combination dosage for synergistic antitumor effect. | [6] |
Experimental Protocols
Protocol 1: Neurobehavioral Assessment in Mice
This protocol provides a framework for assessing neurobehavioral changes in mice treated with this compound.
1. Observation:
- Home Cage Observation: Observe the animals in their home cage for at least 5 minutes. Note any instances of abnormal posture, tremors, stereotypy (repetitive, purposeless movements), or social withdrawal.
- Handling Observation: Gently handle each mouse and assess its reactivity, muscle tone, and any signs of discomfort.
2. Motor Function Tests:
- Open Field Test: Place the mouse in the center of an open field arena. Record its locomotor activity (distance traveled, speed) and exploratory behavior (rearing, sniffing) for 10-15 minutes. Reduced activity can indicate lethargy or motor impairment.
- Rotarod Test: Place the mouse on a rotating rod with increasing speed. Record the latency to fall. This test assesses motor coordination and balance.
3. Sensory Function Tests:
- Acoustic Startle Response: Place the mouse in a startle chamber and present a series of loud acoustic stimuli. Measure the startle reflex. A diminished response may indicate auditory or central processing deficits.
4. Data Analysis:
- Compare the performance of the this compound-treated group with a vehicle-treated control group. Statistical analysis (e.g., t-test, ANOVA) should be used to determine significant differences.
Protocol 2: HPLC-Based Quantification of GTP in Tissue Samples
This protocol outlines the steps for measuring GTP levels in tissue samples from this compound-treated animals.
1. Sample Preparation:
- Rapidly excise the tissue of interest and immediately freeze it in liquid nitrogen to halt metabolic activity.
- Homogenize the frozen tissue in a cold perchloric acid solution (e.g., 0.4 M) to precipitate proteins and extract nucleotides.
- Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
- Neutralize the supernatant containing the nucleotides with a potassium carbonate solution.
- Centrifuge again to remove the potassium perchlorate precipitate.
- Filter the final supernatant through a 0.22 µm filter before HPLC analysis.
2. HPLC Analysis:
- Column: Use a reverse-phase C18 column.
- Mobile Phase: A common mobile phase for nucleotide separation is an ion-pair buffer system, such as a potassium phosphate buffer with a pairing agent like tetrabutylammonium hydrogen sulfate, and a gradient of methanol or acetonitrile.
- Detection: Use a UV detector set at 254 nm to detect the guanine base.
- Quantification: Create a standard curve with known concentrations of GTP. The concentration of GTP in the tissue samples can be determined by comparing the peak area to the standard curve.
Visualizations
Caption: Mechanism of action of this compound and the origin of its off-target effects.
Caption: A logical workflow for troubleshooting in vivo toxicity of this compound.
Caption: Synergistic mechanism of this compound and Allopurinol in depleting GTP.
References
- 1. This compound: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-pattern-targeted chemotherapy with this compound and allopurinol in human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymic programs of rat bone marrow and the impact of acivicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic synergism of this compound and selected antitumor drugs against sensitive and resistant P388 leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tiazofurin and Selenazofurin in P388 Leukemia Cells
An objective guide for researchers, scientists, and drug development professionals on the performance and mechanisms of two potent IMP dehydrogenase inhibitors in a key leukemia model.
This guide provides a comprehensive comparison of tiazofurin and its selenium analog, selenazofurin, focusing on their activity against P388 leukemia cells. The information presented is curated from experimental data to assist in understanding their relative potency, mechanisms of action, and the experimental protocols used for their evaluation.
Performance Comparison: this compound vs. Selenazofurin
Experimental data consistently demonstrates that selenazofurin is a significantly more potent cytotoxic agent against P388 leukemia cells compared to this compound. Selenazofurin is reported to be 3- to 10-fold more cytotoxic in murine tumor cells in vitro and exhibits greater activity against P388 mouse leukemia in vivo.[1] This increased potency is directly linked to its more effective inhibition of the target enzyme, inosine monophosphate dehydrogenase (IMPDH).
Table 1: Cytotoxicity and Enzyme Inhibition
| Compound | Cell Line | IC50 Value (µM) | Target Enzyme | Active Metabolite | Kii (M) for IMPDH Inhibition |
| This compound | L1210 Leukemia | 2.0[2] | IMP Dehydrogenase | TAD | 5.7 x 10⁻⁸[1] |
| Selenazofurin | L1210 Leukemia | 0.2[2] | IMP Dehydrogenase | SAD | 3.3 x 10⁻⁸[1] |
Note: While specific IC50 values for P388 cells were not found in the immediate search, the data from the closely related L1210 murine leukemia cell line provides a strong comparative reference.
Mechanism of Action: Inhibition of IMP Dehydrogenase
Both this compound and selenazofurin are prodrugs that exert their cytotoxic effects by targeting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[3][4][5]
-
Cellular Uptake and Activation: Upon entering the P388 leukemia cell, both compounds are metabolized into their active forms. This compound is converted to thiazole-4-carboxamide adenine dinucleotide (TAD), and selenazofurin is converted to its selenium analog, selenazole-4-carboxamide adenine dinucleotide (SAD).[6]
-
IMPDH Inhibition: TAD and SAD are structural analogs of nicotinamide adenine dinucleotide (NAD+) and act as potent inhibitors of IMPDH.[1] This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanosine triphosphate (GTP).
-
GTP Pool Depletion: The inhibition of IMPDH leads to a significant decrease in the intracellular pool of GTP.[2][3] In L1210 leukemia cells, treatment with these agents resulted in a 4- to 6-fold reduction in the GTP/ATP ratio.[2]
-
Downstream Effects: The depletion of GTP disrupts essential cellular processes that are dependent on this nucleotide, including:
-
DNA and RNA Synthesis: Reduced availability of guanine nucleotides directly inhibits the synthesis of nucleic acids, leading to a halt in cell proliferation.[1]
-
Signal Transduction: GTP is crucial for the function of G-proteins and other signaling molecules. Its depletion can lead to the downregulation of oncogenic signaling pathways, including those involving Ras and Myc.[3]
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in the cancer cells.
-
The superior potency of selenazofurin is attributed to the more potent inhibition of IMPDH by its active metabolite, SAD, as indicated by its lower Kii value.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by these drugs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for this compound and Selenazofurin.
Caption: Experimental workflow for comparing drug efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound and selenazofurin. Below are summaries of key experimental protocols.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed P388 leukemia cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize.
-
Drug Treatment: Add varying concentrations of this compound or selenazofurin to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
IMP Dehydrogenase (IMPDH) Activity Assay
This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH.
-
Cell Lysate Preparation: Harvest P388 cells and prepare a cell lysate using a suitable lysis buffer. Centrifuge to remove cellular debris and collect the supernatant containing the cytosolic proteins, including IMPDH.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), IMP (the substrate), and NAD+ (the cofactor).
-
Enzyme Reaction: Add a standardized amount of cell lysate to the reaction mixture to initiate the enzymatic reaction.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Data Analysis: Calculate the rate of NADH production to determine the IMPDH activity. To assess inhibition, perform the assay in the presence of varying concentrations of TAD or SAD and calculate the percentage of inhibition relative to the untreated control.
Intracellular Guanosine Triphosphate (GTP) Measurement by HPLC
High-performance liquid chromatography (HPLC) is used to separate and quantify intracellular nucleotides.
-
Cell Extraction: Treat P388 cells with this compound or selenazofurin for a specified time. Harvest the cells and extract the intracellular metabolites using an acid extraction method (e.g., with perchloric acid or trichloroacetic acid).
-
Neutralization: Neutralize the acidic extract.
-
HPLC Analysis: Inject the neutralized extract into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector.
-
Separation and Detection: Use an appropriate mobile phase to separate the different nucleotides. Monitor the absorbance at a specific wavelength (e.g., 254 nm) to detect and quantify the amount of GTP in each sample by comparing it to a standard curve of known GTP concentrations.
-
Data Analysis: Normalize the GTP levels to the total protein content or cell number to determine the extent of GTP pool depletion caused by the drug treatment.
Conclusion
References
- 1. Biochemical and antitumor activity of this compound and its selenium analog (2-beta-D-ribofuranosyl-4-selenazolecarboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and selenazofurin induce depression of cGMP and phosphatidylinositol pathway in L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Activity of Tiazofurin and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activities of Tiazofurin and Ribavirin, focusing on their mechanisms of action, in vitro efficacy, and the experimental methodologies used to evaluate them. Both synthetic nucleoside analogs are recognized for their ability to inhibit inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] This inhibition is a critical factor in their antiviral effects.
Mechanism of Action: A Tale of Two IMPDH Inhibitors
Both this compound and Ribavirin exert their primary antiviral effects by targeting the host cell enzyme IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the synthesis of guanosine triphosphate (GTP).[1][2][3] Depletion of intracellular GTP pools hinders viral replication, which is highly dependent on host cell nucleotides.[1][4]
This compound , a C-nucleoside, is intracellularly converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).[2][5] TAD is a potent inhibitor of IMPDH, binding to the NAD+ cofactor site of the enzyme.[2] This action leads to a significant reduction in GTP levels, which in turn down-regulates the expression of oncogenes like ras and myc and can induce differentiation in some cancer cell lines.[2]
Ribavirin , a purine nucleoside analog, is phosphorylated intracellularly to ribavirin monophosphate (RMP), which competitively inhibits IMPDH at the IMP substrate-binding site.[1][6] Beyond IMPDH inhibition, Ribavirin exhibits a multifaceted mechanism of action that contributes to its broad-spectrum antiviral activity.[7][8] These additional mechanisms include:
-
Direct inhibition of viral RNA polymerase: Ribavirin triphosphate (RTP) can act as a competitive inhibitor of viral RNA-dependent RNA polymerases.[7][9]
-
Induction of lethal mutagenesis: Incorporation of RTP into the viral genome can lead to an increased mutation rate, driving the virus towards an "error catastrophe".[7][10]
-
Inhibition of viral mRNA capping: RTP can interfere with the capping of viral mRNA, a process essential for viral protein translation.[7]
-
Immunomodulation: Ribavirin can shift the host immune response towards a Th1 phenotype, which is more effective at clearing viral infections.[7]
The differing binding sites and the additional mechanisms of Ribavirin represent the key distinctions in their modes of action.
Quantitative Comparison of Antiviral Activity
The following table summarizes the 50% effective dose (ED50) values for this compound and Ribavirin against a range of viruses, as determined by a plaque reduction assay in a comparative study. Lower ED50 values indicate higher antiviral potency.
| Virus Family | Virus | This compound ED50 (µg/mL) | Ribavirin ED50 (µg/mL) |
| Togaviridae | Venezuelan Equine Encephalomyelitis | >100 | 11.2 |
| Japanese Encephalitis | 12.5 | 3.2 | |
| Yellow Fever | 1.6 | 1.6 | |
| Bunyaviridae | Rift Valley Fever | 100 | 3.2 |
| Korean Hemorrhagic Fever | 25 | 1.6 | |
| Arenaviridae | Pichinde | >100 | 5.6 |
Data sourced from Huggins et al., 1984.[11][12]
The data indicates that Ribavirin generally exhibits broader and more potent antiviral activity across the tested viruses compared to this compound. Notably, this compound showed comparable activity to Ribavirin against Yellow Fever virus and some efficacy against Japanese Encephalitis and Korean Hemorrhagic Fever viruses. It is also important to note that studies have shown a synergistic antiviral effect when this compound and Ribavirin are used in combination against certain viruses, such as Yellow Fever and Japanese Encephalitis viruses.[13]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Plaque Reduction Assay
This assay is a standard method for determining the infectivity of a lytic virus and for quantifying the antiviral activity of a compound.
Principle: The plaque reduction assay measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of an antiviral compound. Plaques are localized areas of cell death resulting from viral replication. The concentration of the compound that reduces the number of plaques by 50% (ED50) is determined.[14][15]
Detailed Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound and Ribavirin in cell culture medium.
-
Virus Preparation: Prepare a dilution of the virus stock that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the antiviral compounds. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (this varies depending on the virus, typically 2-10 days).
-
Plaque Visualization: Once plaques are visible, fix the cells with a solution such as 10% formalin. After fixation, the overlay is removed, and the cell monolayer is stained with a dye like crystal violet, which stains viable cells, leaving the plaques unstained and visible.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each drug concentration relative to the "no drug" control. The ED50 value is then determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.[14][15]
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to screen for antiviral compounds by measuring their ability to protect cells from the destructive effects of viral infection.
Principle: The cytopathic effect (CPE) refers to the morphological changes in host cells caused by viral infection, which can include cell rounding, detachment, and lysis.[16] The CPE inhibition assay quantifies the ability of a compound to prevent or reduce these effects. The concentration of the compound that inhibits CPE by 50% (IC50) is determined.
Detailed Protocol:
-
Cell Seeding: Seed host cells in 96-well microtiter plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound and Ribavirin in culture medium.
-
Infection and Treatment: Remove the growth medium and add the antiviral compound dilutions to the wells. Subsequently, infect the cells with a pre-titered amount of virus that causes complete CPE within a specific timeframe (e.g., 48-72 hours). Include cell control (no virus, no drug) and virus control (virus, no drug) wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until the virus control wells show complete CPE.
-
Quantification of Cell Viability: Assess cell viability using a suitable method. A common method is staining with a vital dye like neutral red or crystal violet. After staining, the dye is eluted, and the absorbance is measured using a microplate reader. Alternatively, assays that measure cellular ATP levels can be used.[16][17][18]
-
Data Analysis: The percentage of CPE inhibition is calculated for each drug concentration by comparing the absorbance of the treated, infected wells to the cell control and virus control wells. The IC50 value is then determined using regression analysis.[17]
Mandatory Visualizations
Signaling Pathway of IMPDH Inhibition
Caption: IMPDH inhibition by this compound and Ribavirin leads to GTP depletion, hindering viral replication.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for determining antiviral efficacy.
Logical Relationship of Ribavirin's Multi-faceted Antiviral Mechanisms
Caption: Ribavirin's multiple mechanisms contribute to its broad-spectrum antiviral activity.
References
- 1. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of this compound (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic cytotoxic effect of this compound and ribavirin in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Synergistic antiviral effects of ribavirin and the C-nucleoside analogs this compound and selenazofurin against togaviruses, bunyaviruses, and arenaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic antiviral effects of ribavirin and the C-nucleoside analogs this compound and selenazofurin against togaviruses, bunyaviruses, and arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pblassaysci.com [pblassaysci.com]
Unveiling Synergistic Antitumor Activity: A Comparative Guide to Tiazofurin and 5-Fluorouracil in L1210 Cells
For Immediate Release
This guide presents a comprehensive analysis of the synergistic cytotoxic effects of Tiazofurin and 5-Fluorouracil (5-FU) in murine leukemia L1210 cells. The combination of these two chemotherapeutic agents has demonstrated a significant enhancement in antitumor activity compared to their individual applications. This document is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental insights into this promising combination therapy.
The core of the synergistic interaction lies in the biochemical modulation of 5-FU's metabolic activation by this compound. Pre-treatment of L1210 cells with this compound has been shown to increase the intracellular pool of 5-phosphoribosyl-1-pyrophosphate (PRPP), a crucial cofactor for the conversion of 5-FU into its active cytotoxic metabolites.[1] This enhanced anabolism potentiates the therapeutic efficacy of 5-FU.[1]
Mechanism of Action: A Dual-Pronged Attack
This compound , a synthetic C-nucleoside analogue, functions as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides. Intracellularly, this compound is anabolized to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD), which mimics the cofactor NAD+ and inhibits IMPDH. This leads to the depletion of intracellular guanosine triphosphate (GTP), thereby disrupting DNA and RNA synthesis and ultimately arresting cell proliferation.
5-Fluorouracil (5-FU) , a pyrimidine analogue, exerts its anticancer effects through multiple pathways. Its primary mechanism involves the inhibition of thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a necessary component of DNA. This leads to "thymineless death" in rapidly dividing cancer cells.[1] Furthermore, 5-FU metabolites can be fraudulently incorporated into both RNA and DNA, leading to errors in transcription and replication, and inducing cellular damage.
The synergy between this compound and 5-FU arises from this compound's ability to enhance the metabolic activation of 5-FU. By inhibiting IMPDH, this compound causes an accumulation of PRPP, a key substrate for the enzyme orotate phosphoribosyltransferase (OPRT), which is responsible for converting 5-FU to 5-fluorouridine monophosphate (FUMP), its first active metabolite. This increased availability of PRPP effectively channels more 5-FU into its cytotoxic pathway.[1]
Quantitative Analysis of Synergistic Effects
The following table summarizes the expected quantitative outcomes from studies evaluating the synergistic effects of this compound and 5-Fluorouracil on L1210 cell viability. Note: Specific experimental data from the foundational study by Cysyk and Studzinski (1996) was not publicly accessible. The data presented here is illustrative of typical findings in synergistic drug combination studies.
| Treatment Group | This compound (µM) | 5-Fluorouracil (µM) | Cell Viability (%) (Illustrative) |
| Control (Untreated) | 0 | 0 | 100 |
| This compound Alone | 10 | 0 | 85 |
| 5-Fluorouracil Alone | 1 | 0 | 70 |
| This compound + 5-FU | 10 | 1 | 45 |
| This compound Alone | 50 | 0 | 60 |
| 5-Fluorouracil Alone | 5 | 0 | 50 |
| This compound + 5-FU | 50 | 5 | 20 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments in assessing the synergistic effects of this compound and 5-FU in L1210 cells.
L1210 Cell Culture
-
Cell Line: Murine leukemia L1210 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in suspension culture in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cell density is maintained between 1x10^5 and 1x10^6 cells/mL.
Drug Combination Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: L1210 cells are seeded into 96-well microplates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Pre-treatment: After 24 hours of incubation, cells are pre-treated with varying concentrations of this compound (e.g., 1-100 µM) for a designated period (e.g., 4 hours).
-
Co-treatment: Subsequently, varying concentrations of 5-Fluorouracil are added to the wells, both with and without this compound pre-treatment. Control wells receive either a single drug or vehicle.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The synergistic effect can be quantified using methods such as the Combination Index (CI).
Visualizing the Molecular Synergy and Experimental Process
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Synergistic interaction of this compound and 5-Fluorouracil.
Caption: Workflow for assessing drug synergy in L1210 cells.
References
Tiazofurin and its Benzoyl Esters: A Head-to-Head Comparison in Anticancer Research
For researchers and professionals in drug development, the quest for more effective and less toxic anticancer agents is a continuous endeavor. Tiazofurin, a C-nucleoside analogue, has demonstrated notable activity by targeting a key enzyme in cancer cell proliferation. This guide provides an objective, data-driven comparison of this compound and its benzoyl ester derivatives, which have been synthesized to potentially improve upon the parent drug's pharmacological properties.
This compound exerts its anticancer effects by inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] This inhibition is not caused by this compound directly, but by its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), which is formed within the cell.[1][3] The resulting depletion of intracellular guanosine triphosphate (GTP) pools leads to the downregulation of key oncogenes such as ras and myc, ultimately inducing differentiation and apoptosis in cancer cells.[1][4] While this compound has shown clinical efficacy, particularly in the treatment of myeloid blast crisis of chronic myeloid leukemia, its use has been associated with toxic side effects.[2][5] This has prompted the investigation of derivatives, such as its benzoyl esters, with the aim of improving its therapeutic index.
Performance Comparison: this compound vs. Benzoyl Esters
The primary rationale for creating benzoyl esters of this compound is to enhance its lipophilicity, which may lead to improved cell membrane permeability and altered pharmacokinetic properties, potentially increasing efficacy and reducing toxicity.
Anticancer Activity
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-N-SH | Neuroblastoma | 4.2 | [6] |
| LA-N-1 | Neuroblastoma | 2.2 | [8] |
| LA-N-5 | Neuroblastoma | 550 | [8] |
| HL-60 | Promyelocytic Leukemia | 10 (induces differentiation) | [9] |
Note: Data for benzoyl esters is not available for direct comparison.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in clinical trials. When administered as a 1-hour intravenous infusion at doses of 1,100, 2,200, and 3,300 mg/m², peak plasma concentrations were 245, 441, and 736 µM, respectively. The drug exhibited biphasic elimination with a terminal half-life of 6.2 hours.[5]
Benzoyl esters are designed to be prodrugs, which are inactive compounds that are metabolized into the active drug in the body. A study in rats has demonstrated that after intraperitoneal administration of 5'-O-benzoyl-tiazofurin (125 mg/kg), a plasma concentration of 5.8 ± 2.6 nmol/mL was detected after five minutes.[10] This confirms the in vivo presence of the ester, which is presumed to undergo subsequent hydrolysis to this compound. A direct comparative pharmacokinetic study between this compound and its benzoyl ester is needed to determine if the ester provides a more favorable profile, such as increased bioavailability or altered tissue distribution.
Table 2: Pharmacokinetic Parameters
| Compound | Dose & Route | Peak Plasma Concentration | Half-life (t1/2) | Reference |
| This compound | 2,200 mg/m² (1-hr IV infusion) | 441 µM | 6.2 hours | [5] |
| 5'-O-Benzoyl-tiazofurin | 125 mg/kg (IP, rat) | 5.8 ± 2.6 nmol/mL (at 5 min) | Not determined | [10] |
Mechanism of Action: A Shared Pathway
Both this compound and its benzoyl esters are expected to follow the same ultimate mechanism of action. The benzoyl ester serves as a carrier that, upon entering the cell, is cleaved to release this compound. This compound is then anabolized to its active form, TAD, which inhibits IMPDH.
References
- 1. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. This compound down-regulates expression of c-Ki-ras oncogene in a leukemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxicity, differentiating activity and metabolism of this compound in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on protooncogene expression during HL-60 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Tiazofurin's Grip: A Comparative Guide to In Situ IMPDH Target Engagement
For researchers, scientists, and drug development professionals, confirming that a drug molecule engages its intended target within the complex environment of a living cell is a critical step in the validation process. This guide provides a comparative overview of methods to validate the in situ target engagement of Tiazofurin on inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. We will explore various experimental approaches, compare this compound with other known IMPDH inhibitors, and provide detailed protocols for key assays.
This compound, a C-nucleoside, is a prodrug that, once inside the cell, is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD mimics the endogenous cofactor NAD+ and binds to the NAD+ binding site of IMPDH, leading to potent inhibition of the enzyme.[1] This inhibition depletes the intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1][2] Validating this target engagement in situ is paramount to understanding this compound's mechanism of action and its potential as a therapeutic agent.
Comparative Analysis of IMPDH Inhibitors
Several molecules besides this compound are known to inhibit IMPDH, each with its own mechanism of action. Understanding these alternatives provides a valuable context for evaluating this compound's performance.
| Inhibitor | Mechanism of Action on IMPDH | In Situ Target Engagement Evidence |
| This compound (TAD) | Non-competitive inhibitor, binds to the NAD+ cofactor site.[1] | Depletion of GTP and dGTP pools.[2][3] |
| Mycophenolic Acid (MPA) | Reversible, non-competitive, uncompetitive inhibitor.[4] | Induces formation of IMPDH filaments/aggregates.[5] |
| Ribavirin (RMP) | Competitive inhibitor, binds to the IMP substrate site. | Induces formation of IMPDH filaments/rods and rings.[6][7] |
| Selenazofurin (SAD) | Analogue of this compound, active metabolite SAD inhibits IMPDH. | Depletion of GTP pools. |
| VX-497 (Merimepodib) | Reversible, uncompetitive inhibitor. | Reversal of anti-proliferative effects by guanosine. |
Experimental Methodologies for In Situ Target Engagement
A variety of techniques can be employed to confirm and quantify the interaction of this compound and other inhibitors with IMPDH inside intact cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8][9][10] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.
Experimental Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
-
Cell Culture and Treatment: Plate cells of interest in a 384-well plate and culture overnight. Treat the cells with a dose range of this compound or other IMPDH inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Thermal Denaturation: Seal the plate and heat it in a PCR cycler with a thermal gradient for 3 minutes. A typical temperature range would be 40-60°C, centered around the known melting temperature of IMPDH.
-
Cell Lysis: Lyse the cells by freeze-thawing. For example, freeze the plate at -80°C for at least 30 minutes, followed by thawing at room temperature.
-
Separation of Soluble and Aggregated Protein: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the aggregated proteins.
-
Detection of Soluble IMPDH: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble IMPDH using an antibody-based detection method such as ELISA or a proximity-based assay like AlphaLISA® or HTRF®.
-
Data Analysis: Plot the amount of soluble IMPDH as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement. The magnitude of the shift can be used to determine the potency of the inhibitor.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA.
Quantification of Intracellular Guanylate Pools
A direct downstream consequence of IMPDH inhibition is the depletion of GTP and dGTP pools. Measuring the levels of these nucleotides provides strong evidence of on-target activity.
Experimental Protocol: LC-MS/MS for GTP/dGTP Quantification
-
Cell Culture and Treatment: Culture cells to a desired density and treat with this compound or other inhibitors for various time points.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solution (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the extract.
-
-
Sample Preparation:
-
Centrifuge the cell extract at high speed to pellet cell debris.
-
Collect the supernatant and dry it under a vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the nucleotides using a suitable column (e.g., a C18 column with an ion-pairing agent).
-
Quantify GTP and dGTP using multiple reaction monitoring (MRM) with stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis: Normalize the nucleotide levels to the total protein concentration or cell number. Compare the levels in treated cells to those in untreated control cells.
Signaling Pathway of IMPDH Inhibition
Caption: IMPDH inhibition by this compound.
Visualization of IMPDH Filament Formation
Some IMPDH inhibitors, such as Mycophenolic Acid and Ribavirin, have been shown to induce the formation of intracellular filamentous structures or aggregates of IMPDH.[5][6][11] Visualizing these structures via immunofluorescence microscopy provides a direct qualitative assessment of target engagement.
Experimental Protocol: Immunofluorescence for IMPDH Filaments
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the desired IMPDH inhibitor.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate the cells with a primary antibody specific for IMPDH overnight at 4°C.
-
Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a fluorescence or confocal microscope.
-
Analysis: Quantify the percentage of cells with IMPDH filaments and the characteristics of the filaments (length, thickness).
Conclusion
Validating the in situ target engagement of this compound on IMPDH is a multi-faceted process that can be approached through various complementary techniques. While direct biophysical methods like CETSA provide quantitative data on drug-target interaction, downstream functional assays such as the quantification of guanylate pools offer crucial confirmation of the biological consequences of this engagement. Furthermore, observing cellular phenotypes like IMPDH filament formation provides compelling visual evidence. By employing a combination of these methodologies and comparing the results with those obtained for other IMPDH inhibitors, researchers can build a robust and comprehensive understanding of this compound's mechanism of action within the complex cellular milieu. This detailed validation is essential for the continued development of this compound and other IMPDH-targeting therapeutics.
References
- 1. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of IMP dehydrogenase activity and guanylate metabolism by this compound (2-beta-D-ribofuranosylthiazole-4-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound decreases Ras-GTP complex in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the interaction of inosine monophosphate dehydrogenase with mycophenolic Acid by GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune Response-Dependent Assembly of IMP Dehydrogenase Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribavirin induces widespread accumulation of IMP dehydrogenase into rods/rings structures in multiple major mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Response-Dependent Assembly of IMP Dehydrogenase Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nucleoside Analogue Resistance: A Comparative Guide to Tiazofurin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent Tiazofurin with other nucleoside analogues, focusing on the critical aspect of cross-resistance. Understanding these resistance patterns is paramount for developing effective combination therapies and overcoming treatment failure in oncology. This document synthesizes available experimental data to offer a clear, objective overview for researchers in the field.
This compound: Mechanism of Action and Resistance
This compound is a C-nucleoside analogue that, upon entry into a cell, is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] By depleting intracellular guanosine triphosphate (GTP) pools, this compound disrupts DNA and RNA synthesis and downstream signaling pathways, including the downregulation of oncogenes like ras and myc, ultimately inducing cell differentiation and apoptosis.[1]
Resistance to this compound can arise through several molecular mechanisms:
-
Decreased Activation: Reduced activity of NAD pyrophosphorylase, the enzyme responsible for converting this compound to its active form, TAD.[3]
-
Increased Degradation: Elevated activity of TAD phosphodiesterase, which breaks down the active metabolite TAD.[3]
-
Target Enzyme Alterations: Increased activity of the target enzyme, IMPDH.
-
Reduced Drug Accumulation: Decreased transport of this compound into the cancer cell.[3]
-
Metabolic Bypass: Upregulation of the guanylate salvage pathway, which provides an alternative source of guanine nucleotides.
Cross-Resistance Profiles: this compound vs. Other Nucleoside Analogues
The development of resistance to one nucleoside analogue can sometimes confer resistance to others, a phenomenon known as cross-resistance. However, this is not always the case, and a lack of cross-resistance can be exploited for sequential or combination therapies.
The available data suggests that this compound often does not exhibit broad cross-resistance with other classes of nucleoside analogues. For instance, this compound-resistant human myelogenous leukemia K562 cells have been shown to retain sensitivity to other standard anti-leukemic drugs that do not share its mechanism of action.[3] Furthermore, studies in murine leukemia models have demonstrated that cytarabine-resistant P388 leukemia cells are sensitive to this compound, indicating a lack of cross-resistance.[4]
Quantitative Comparison of Drug Sensitivity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other nucleoside analogues in sensitive and resistant cancer cell lines. It is important to note that the data for this compound and the other nucleoside analogues are derived from different studies and cell lines, as a single comprehensive study providing a direct head-to-head comparison is not currently available in the public domain. This table is therefore a synthesis of the available evidence to illustrate general principles of cross-resistance.
| Cell Line | Drug | Sensitive IC50 (µM) | Resistant IC50 (µM) | Resistance Factor | Reference |
| K562 (Human Myelogenous Leukemia) | This compound | 9.1 | 12,000 - 16,000 | ~1318 - 1758 | [3] |
| Mino (Mantle Cell Lymphoma) | Fludarabine | 0.02 | 10 | 500 | |
| Cladribine | 0.005 | > 10 | > 2000 | ||
| Cytarabine | 0.03 | > 10 | > 333 | ||
| Gemcitabine | 0.002 | 0.008 | 4 |
Note: The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parent cell line. The data for Fludarabine, Cladribine, Cytarabine, and Gemcitabine is presented to showcase typical resistance patterns for other nucleoside analogues, though not in this compound-resistant lines.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound.
Caption: Mechanisms of resistance to this compound.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
Determination of IC50 Values for Nucleoside Analogues
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of nucleoside analogues against sensitive and resistant cancer cell lines using a colorimetric cell viability assay such as the MTT or WST-8 assay.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound and other nucleoside analogues of interest
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer for the assay)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture and Maintenance:
-
Culture the sensitive and resistant cell lines in their respective complete media in a humidified incubator at 37°C with 5% CO2.
-
For resistant cell lines, it is often necessary to maintain a low concentration of the selective drug in the culture medium to ensure the persistence of the resistance phenotype. This should be removed prior to the experiment to avoid interference.
-
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase using trypsin-EDTA for adherent cells or by centrifugation for suspension cells.
-
Resuspend the cells in fresh medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells per well, optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and resume logarithmic growth.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of each nucleoside analogue in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of each drug in complete culture medium to achieve a range of final concentrations to be tested. It is advisable to perform a preliminary experiment with a wide range of concentrations to determine the approximate IC50.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include wells with medium and no drug as a negative control and wells with medium only (no cells) as a blank.
-
-
Incubation:
-
Incubate the plate for a period that allows for at least two cell doublings, typically 48 to 72 hours. The incubation time should be consistent across experiments.
-
-
Cell Viability Assay (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
This guide provides a foundational understanding of the cross-resistance profiles of this compound and other nucleoside analogues. The lack of extensive cross-resistance suggests that this compound may be a valuable agent in combination therapies or for treating patients who have developed resistance to other nucleoside-based chemotherapeutics. Further head-to-head comparative studies are warranted to fully elucidate these relationships and guide the rational design of future clinical trials.
References
- 1. Selective sensitivity to this compound of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine resistance by CITED4 upregulation via the regulation of BIRC2 expression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical consequences of resistance to this compound in human myelogenous leukemic K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic synergism of this compound and selected antitumor drugs against sensitive and resistant P388 leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiazofurin and VX-497 as IMPDH Inhibitors
A definitive guide for researchers and drug development professionals on the biochemical and clinical profiles of two prominent IMPDH inhibitors.
This guide provides a comprehensive comparative analysis of Tiazofurin and VX-497 (also known as Merimepodib), two potent inhibitors of inosine monophosphate dehydrogenase (IMPDH). IMPDH is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a key target for antiviral, anticancer, and immunosuppressive therapies.[1][2] This document details their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of associated pathways and workflows.
Mechanism of Action and Biochemical Properties
Both this compound and VX-497 exert their therapeutic effects by inhibiting IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This inhibition depletes the intracellular pool of guanosine triphosphate (GTP), a crucial building block for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells such as cancer cells and viruses.[2][3]
This compound is a C-nucleoside analog that acts as a prodrug.[4] Intracellularly, it is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).[4][5] TAD is an analogue of the cofactor NAD+ and potently inhibits IMPDH.[1][4][5]
VX-497 (Merimepodib) is a potent, reversible, and uncompetitive inhibitor of IMPDH.[6][7] It is structurally unrelated to other known IMPDH inhibitors and is orally bioavailable.[6][7][8]
Data Presentation: A Quantitative Comparison
The following tables summarize the key biochemical and pharmacokinetic parameters of this compound and VX-497, providing a clear comparison of their potency and clinical profiles.
Table 1: Biochemical and In Vitro Activity
| Parameter | This compound | VX-497 (Merimepodib) | References |
| Target | IMP Dehydrogenase (IMPDH) | IMP Dehydrogenase (IMPDH) type I & II | [2][3] |
| Mechanism of Inhibition | Prodrug, active metabolite (TAD) is an NAD+ analogue | Reversible, uncompetitive inhibitor | [1][4][6][7] |
| Ki value | Not explicitly found | 10 nM (IMPDH I), 7 nM (IMPDH II) | [6][7] |
| IC50 (Anticancer) | 0.51 µM (Lewis lung carcinoma LLAK)[9], 35 µM (HT-29 colon carcinoma)[10] | Not primarily developed as an anticancer agent | |
| IC50 (Antiviral) | Not explicitly found | 0.38 µM (HBV), 0.80 µM (HCMV), 1.14 µM (RSV), 6.3 µM (HSV-1) | [6][7] |
| Cellular Potency | Cytotoxic to various tumor cells | Inhibits lymphocyte proliferation at ~100 nM | [8][11] |
Table 2: Pharmacokinetics and Clinical Trial Data
| Parameter | This compound | VX-497 (Merimepodib) | References |
| Administration | Intravenous infusion | Oral | [8][11] |
| Half-life (t1/2) | Biphasic: α = 0.5 hr, β = 6.2 hr (1-hr infusion) | Not explicitly found | [11] |
| Peak Plasma Concentration | 245 µM (1,100 mg/m²), 441 µM (2,200 mg/m²), 736 µM (3,300 mg/m²) | Not explicitly found | [11] |
| Clinical Indication | End-stage leukemia (myeloid blast crisis of CML) | Chronic Hepatitis C (in combination therapy) | [1][12][13] |
| Clinical Efficacy | >75% therapeutic response in some leukemia patient cohorts | Showed a statistically significant dose-dependent antiviral effect in combination with pegylated interferon and ribavirin in a Phase II trial.[13] In another study, a combination of 100 mg MMPD plus IFN-alpha showed a greater reduction in mean HCV-RNA compared to IFN-alpha alone.[14] | [1][13] |
| Adverse Effects | Neurotoxicity, pleuropericarditis, myelosuppression (dose-limiting) | Generally well-tolerated; one patient discontinued due to elevated alanine aminotransferase.[14] | [2][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of IMPDH inhibitors.
IMPDH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IMPDH.
Principle: The assay spectrally monitors the production of NADH, a product of the IMPDH-catalyzed reaction, at 340 nm.[15]
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT[15]
-
Substrate solution: Inosine monophosphate (IMP)
-
Cofactor solution: Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (this compound, VX-497) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by adding the assay buffer to the wells of the 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only).
-
Add the IMPDH enzyme to all wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[16]
-
Initiate the enzymatic reaction by adding the substrate (IMP) and cofactor (NAD+) solution to all wells.
-
Immediately measure the increase in absorbance at 340 nm over time in kinetic mode.[16]
-
Calculate the initial reaction velocity (rate of NADH production) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the cytotoxic or cytostatic effects of the inhibitors on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
Materials:
-
Cancer cell lines (e.g., K562 for this compound, HepG2 for VX-497)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, VX-497)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution or DMSO)[18]
-
Microplate reader capable of reading absorbance at 570-600 nm[17]
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17][19]
-
Incubate the plate for a few hours at room temperature in the dark, with shaking, to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm.[17]
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the IMPDH signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship of the comparative analysis.
Caption: IMPDH Signaling Pathway and Inhibition by this compound and VX-497.
Caption: General Experimental Workflow for IMPDH Inhibitor Drug Discovery.
References
- 1. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance of cultured Lewis lung carcinoma cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of this compound in human colon carcinoma HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetic study of this compound administered as a 1-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Vertex Reports Six-Month Results from Phase II Clinical Study of Merimepodib (VX-497) in HCV [natap.org]
- 14. Scholars@Duke publication: A randomized, double-blind, placebo-controlled dose-escalation trial of merimepodib (VX-497) and interferon-alpha in previously untreated patients with chronic hepatitis C. [scholars.duke.edu]
- 15. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. chondrex.com [chondrex.com]
A Comparative Analysis of the Therapeutic Index of Tiazofurin and Its Analogues in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of the anticancer agent Tiazofurin compared to its key analogues. By examining experimental data on their efficacy and toxicity, this document aims to inform preclinical and clinical research in the development of novel cancer therapeutics.
Executive Summary
This compound, a C-nucleoside inhibitor of inosine monophosphate dehydrogenase (IMPDH), has demonstrated significant antitumor activity. Its mechanism of action involves the intracellular conversion to thiazole-4-carboxamide adenine dinucleotide (TAD), which competitively inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. This GTP depletion disrupts critical cellular processes, including signal transduction and nucleic acid synthesis, ultimately inducing differentiation and apoptosis in cancer cells.
Several analogues of this compound have been synthesized to improve its therapeutic index—the ratio of the dose that produces toxicity to the dose that yields a therapeutic effect. This guide focuses on a comparative analysis of this compound against two prominent analogues: Selenazofurin and Thiophenfurin. While Selenazofurin exhibits greater potency, it is associated with increased toxicity. Thiophenfurin shows comparable in vitro cytotoxicity to this compound but appears more toxic in vivo. This comparison highlights the ongoing challenge in optimizing the balance between efficacy and toxicity in this class of compounds.
Comparative Efficacy and Toxicity
| Compound | In Vitro IC50 (Various Cell Lines) | In Vivo Efficacy (Murine Models) | In Vivo Toxicity (Murine Models) |
| This compound | ~1-10 µM | Optimal non-toxic dose: 500 mg/kg/day for 9 days[1] | Anticipated toxicities: myelosuppression, hepatotoxicity, nephrotoxicity[2] |
| Selenazofurin | 3- to 10-fold lower than this compound | More active than this compound | Increased toxicity compared to this compound |
| Thiophenfurin | Similar to this compound | Active at 25 mg/kg[3] | Appears more toxic than this compound in vivo |
Mechanism of Action and Signaling Pathways
This compound and its analogues share a common mechanism of action centered on the inhibition of IMPDH. The resulting depletion of GTP has profound downstream effects on cellular signaling, leading to cell cycle arrest and apoptosis.
The key steps in the signaling pathway are:
-
IMPDH Inhibition: this compound is intracellularly converted to its active metabolite, TAD, which inhibits IMPDH.
-
GTP Depletion: The inhibition of IMPDH leads to a significant decrease in intracellular GTP levels.
-
Downregulation of Oncogenes: The reduction in GTP pools leads to the downregulation of the expression and/or activity of key oncogenes, including Ras and Myc.[2][4]
-
Inhibition of PI3K/Akt Pathway: this compound has been shown to reduce the activity of phosphoinositide (PI) and phosphoinositide phosphate (PIP) kinases, leading to decreased levels of the second messenger inositol trisphosphate (IP3)[4]. This suggests an inhibitory effect on the PI3K/Akt signaling pathway, a critical regulator of cell survival.
-
Activation of Apoptosis: The culmination of these signaling disruptions is the induction of apoptosis. This is mediated, at least in part, through the activation of caspase-2, which subsequently activates effector caspases like caspase-3.[5] The downregulation of Ras and Myc likely contributes to the pro-apoptotic signaling.
Experimental Protocols
IMPDH Enzyme Inhibition Assay
Objective: To determine the inhibitory potential of this compound and its analogues on IMPDH activity.
Principle: The activity of IMPDH is measured by monitoring the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm.
Materials:
-
Purified recombinant IMPDH enzyme
-
IMP sodium salt
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (this compound and analogues) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, IMP, and NAD+ in each well of the microplate.
-
Add varying concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a fixed amount of IMPDH enzyme to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 30 minutes), taking readings at regular intervals (e.g., every minute).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and its analogues on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., K562, P388)
-
Complete cell culture medium
-
This compound and its analogues
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or its analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration.
In Vivo Antitumor Efficacy and Toxicity Study in a Murine Xenograft Model
Objective: To evaluate the antitumor efficacy and toxicity of this compound and its analogues in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth and signs of toxicity are monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for xenograft
-
This compound and its analogues formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Inject a suspension of cancer cells subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds to the treatment groups according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral). The control group receives the vehicle.
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight of the mice regularly (e.g., twice a week).
-
Monitor the mice for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
The therapeutic efficacy is assessed by comparing the tumor growth in the treated groups to the control group (e.g., tumor growth inhibition, T/C%).
-
Toxicity is evaluated based on body weight loss, clinical signs, and, if applicable, histopathological analysis of major organs. The Maximum Tolerated Dose (MTD) can be determined as the highest dose that does not cause significant toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Oncogenic ras-induced down-regulation of pro-apoptotic protease caspase-2 is required for malignant transformation of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic synergism of this compound and selected antitumor drugs against sensitive and resistant P388 leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncogenic ras-induced Down-regulation of Pro-apoptotic Protease Caspase-2 Is Required for Malignant Transformation of Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furanfurin and thiophenfurin: two novel this compound analogues. Synthesis, structure, antitumor activity, and interactions with inosine monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiazofurin in Imatinib-Resistant CML: A Comparative Analysis of Therapeutic Strategies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tiazofurin's potential efficacy in imatinib-resistant Chronic Myeloid Leukemia (CML) models against established alternative therapies. While direct experimental data on this compound in this specific context is limited, this document extrapolates its potential based on its known mechanism of action and contrasts it with the proven efficacy of second and third-generation tyrosine kinase inhibitors (TKIs).
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL tyrosine kinase, a key driver of the disease.[1][2] The advent of the tyrosine kinase inhibitor (TKI) imatinib revolutionized CML treatment.[3][4] However, a significant portion of patients develop resistance to imatinib, primarily due to point mutations in the BCR-ABL kinase domain or through BCR-ABL independent mechanisms.[4][5] This has spurred the development of subsequent generations of TKIs and the exploration of alternative therapeutic avenues.
This compound, an inhibitor of inosine monophosphate dehydrogenase (IMPDH), has demonstrated antineoplastic activity in various leukemias, including the blast crisis of CML.[6][7] Its mechanism, which involves the depletion of intracellular guanosine triphosphate (GTP), offers a theoretical pathway to circumvent BCR-ABL-dependent resistance.[8]
Comparative Efficacy and Mechanism of Action
This section compares the theoretical efficacy of this compound with approved second and third-generation TKIs for imatinib-resistant CML.
| Therapeutic Agent | Target / Mechanism of Action | Efficacy in Imatinib-Resistant CML | Common Resistance Mutations |
| This compound (Theoretical) | Inhibits inosine monophosphate dehydrogenase (IMPDH), leading to GTP depletion and subsequent downstream effects on signaling pathways.[6][8] | Potential to be effective regardless of BCR-ABL mutation status due to its distinct mechanism of action. May induce differentiation in blast cells.[9] | Not defined in the context of CML. |
| Dasatinib | Potent dual BCR-ABL and Src family kinase inhibitor.[5] | Effective against most imatinib-resistant mutations, except T315I.[3] | T315I, F317L/V, V299L |
| Nilotinib | Highly potent and selective BCR-ABL kinase inhibitor.[3] | More potent than imatinib and effective against many imatinib-resistant mutations, but not T315I.[3] | T315I, Y253H, E255K/V, F359V/C |
| Bosutinib | Dual Src/Abl kinase inhibitor.[3] | Effective in patients resistant or intolerant to imatinib and some second-generation TKIs. Not effective against the T315I mutation.[3] | T315I, V299L |
| Ponatinib | Pan-BCR-ABL inhibitor, including activity against the T315I mutation.[3] | The only approved TKI effective against the T315I "gatekeeper" mutation.[3] | Some compound mutations. |
| Asciminib | Specifically Targets the ABL Myristoyl Pocket (STAMP) inhibitor, a novel allosteric mechanism. | Effective in patients who have failed two or more TKIs, including those with the T315I mutation (in combination with other TKIs). | ABL kinase domain mutations can still confer resistance. |
Signaling Pathways and Points of Intervention
The following diagrams illustrate the BCR-ABL signaling pathway and the distinct mechanism of action of this compound.
Experimental Protocols
Cell Culture and Maintenance of Imatinib-Resistant CML Cell Lines
-
Cell Lines: Utilize established imatinib-sensitive (e.g., K562) and imatinib-resistant CML cell lines (e.g., K562-R, with BCR-ABL amplification, or cell lines engineered to express specific mutations like the T315I mutation).
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Imatinib Maintenance: For resistant cell lines, maintain a clinically relevant concentration of imatinib in the culture medium to ensure the persistence of the resistance phenotype.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability and Apoptosis Assays
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, a relevant TKI as a positive control (e.g., ponatinib for T315I), and a vehicle control.
-
Viability Assessment (MTT Assay): After a 48-72 hour incubation, add MTT solution to each well. Incubate for 4 hours, then solubilize the formazan crystals with DMSO. Measure absorbance at 570 nm to determine cell viability.
-
Apoptosis Assessment (Annexin V/PI Staining): Treat cells as described above. After incubation, wash cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI). Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Treat cells with the compounds for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-CrKL, total CrKL, and downstream effectors like phospho-STAT5, phospho-ERK) and an appropriate loading control (e.g., GAPDH or β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Conclusion
While this compound's distinct mechanism of action presents a compelling theoretical advantage in overcoming TKI resistance in CML, a lack of direct experimental evidence in imatinib-resistant models necessitates further investigation. The established efficacy of second and third-generation TKIs, which directly target the BCR-ABL kinase, provides a robust framework for comparison. Future studies should focus on evaluating this compound, both as a monotherapy and in combination with TKIs, in well-characterized imatinib-resistant CML cell lines and animal models to validate its potential as a viable therapeutic strategy.
References
- 1. Mechanisms of resistance to imatinib mesylate in Bcr-Abl-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new nonpeptidic inhibitor of 14-3-3 induces apoptotic cell death in chronic myeloid leukemia sensitive or resistant to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems-pharmacology dissection of a drug synergy in imatinib-resistant CML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells [mdpi.com]
- 5. Frontiers | Clonal evolution in tyrosine kinase inhibitor-resistance: lessons from in vitro-models [frontiersin.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Proliferation inhibition and apoptosis induction of imatinib-resistant chronic myeloid leukemia cells via PPP2R5C down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical issues in chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Tiazofurin: A Guide to Safe Disposal in Laboratory Settings
For Immediate Implementation: Tiazofurin and materials contaminated with it must be managed as hazardous waste. As a potent antineoplastic agent, this compound necessitates stringent disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Prior to initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a disposable gown, and safety glasses.
-
Designated Area: Conduct all disposal-related activities in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent the spread of contamination by carefully handling all materials that have come into contact with this compound.
Waste Classification and Segregation
Proper classification of this compound waste is the foundation of a safe and compliant disposal plan. While this compound is not explicitly listed as a P-listed (acutely hazardous) or U-listed (toxic) waste under the Resource Conservation and Recovery Act (RCRA), its cytotoxic nature mandates that it be treated as hazardous. One Safety Data Sheet classifies this compound as very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to manage it as a hazardous waste, even if it is considered a non-RCRA hazardous drug in some jurisdictions.
Key Segregation Steps:
-
Separate Waste Streams: Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or other chemical wastes.
-
Designated Containers: Use dedicated, clearly labeled hazardous waste containers.
Step-by-Step Disposal Procedures
Follow these procedural steps for the safe disposal of different forms of this compound waste:
Bulk this compound Waste
This category includes unused or expired this compound powder, stock solutions, and formulations.
-
Container Selection: Place bulk this compound waste in a designated black hazardous waste container that is leak-proof and has a secure lid.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Storage: Store the container in a designated satellite accumulation area (SAA) away from incompatible materials.
-
Pickup: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Trace this compound Waste
This includes items contaminated with small amounts of this compound, such as empty vials, syringes, pipette tips, gloves, gowns, and bench paper.
-
Container Selection: Place trace this compound waste in a designated yellow chemotherapy waste container. For sharps like needles and syringes, use a yellow, puncture-resistant sharps container specifically for chemotherapy waste.
-
"RCRA Empty" Consideration: For a container that held a U-listed waste to be considered "RCRA empty" and thus suitable for a trace waste container, less than 3% of the former volume should remain. While this compound is not confirmed as U-listed, following this as a best practice is recommended.
-
Labeling: Ensure the container is clearly labeled as "Trace Chemotherapy Waste" and "Incinerate Only."
-
Storage and Disposal: Seal the container when full and manage it according to your institution's procedures for trace chemotherapy waste, which typically involves incineration.
Spill Cleanup Materials
Materials used to clean up a this compound spill are considered bulk hazardous waste.
-
Containment: Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collection: Carefully collect all contaminated absorbent materials and any contaminated PPE.
-
Disposal: Place all spill cleanup materials into a black hazardous waste container and manage it as bulk this compound waste.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding disposal concentration limits or specific quantities of this compound that would trigger different disposal protocols. The guiding principle is that any amount of this compound waste should be treated as hazardous.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Tiazofurin
This guide provides crucial safety and logistical information for the handling and disposal of Tiazofurin, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is classified as a hazardous substance with the following potential effects:
-
Corrosive Hazard : Poses a risk of damage to tissues upon contact.
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.[1]
-
Acute Toxicity : Harmful if swallowed.[1]
-
Peroxide Formation : May form explosive peroxides.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specific PPE Requirement | Source |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. | |
| Skin and Body Protection | Wear protective gloves and protective clothing. For handling hazardous drugs, long-sleeved, seamless, disposable gowns with tight-fitting cuffs that close in the back are recommended. | [2] |
| Hand Protection | When handling antineoplastic hazardous drugs, two pairs of chemotherapy gloves are required. | [3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in all areas where this compound is handled and stored.
-
Use of a biological safety cabinet is recommended for manipulating the compound to prevent aerosol generation.
-
Accessible eyewash stations and safety showers are required in the immediate work area.
Handling Procedures:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Avoid creating dust when handling the powdered form.
-
Do not eat, drink, or smoke in areas where this compound is being used.[1]
-
Wash hands thoroughly after handling.
Storage Procedures:
-
Store in a tightly sealed container at 4°C.[4]
-
Protect the compound from moisture.
-
Given that it may form explosive peroxides, storage away from heat and sources of ignition is crucial.
Emergency Response Plan
Spill Procedures: A clear and efficient response to a this compound spill is critical to contain the hazard and prevent exposure.
Caption: Workflow for this compound Spill Response.
First Aid Measures:
-
If on Skin: Immediately remove all contaminated clothing. Rinse the affected skin with water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
If Inhaled: Move the individual to fresh air and ensure they are comfortable for breathing.[1]
-
If Swallowed: Immediately contact a POISON CENTER or physician. Rinse the mouth with water but do not induce vomiting.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.
Waste Segregation and Collection:
-
Separate waste solutions and solids containing this compound from other laboratory chemical waste.[5]
-
All disposable items that have come into contact with this compound, such as gloves and absorbent pads, should be disposed of in a designated yellow "Trace" waste container.[5]
-
For larger quantities or "bulk" waste, such as partially used vials or syringes with visible residual drug, use a designated black RCRA hazardous waste container.[5]
-
Ensure all waste containers are clearly labeled with a URI hazardous waste label or equivalent institutional label.[5]
Disposal Procedure:
-
Do not dispose of any this compound waste down the drain.
-
When a waste container is full or no longer in use, submit a hazardous waste pick-up request through your institution's Environmental Health & Safety (EH&S) department.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
